Canrenone-d6 (Major)
Description
BenchChem offers high-quality Canrenone-d6 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Canrenone-d6 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22?/m1/s1/i4D,5D2,8D2,13D |
InChI Key |
UJVLDDZCTMKXJK-USJDJSNGSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Canrenone-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Canrenone-d6, a deuterated analog of Canrenone, and its principal application in scientific research. This document details its chemical properties, its crucial role as an internal standard in bioanalytical studies, and the methodologies for its use.
Canrenone-d6 is a stable isotope-labeled version of Canrenone, a major active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone. Its primary utility in a research setting is as an internal standard for the quantitative analysis of Canrenone in biological matrices by mass spectrometry. The six deuterium atoms on the molecule give it a distinct mass-to-charge ratio from the endogenous Canrenone, while maintaining nearly identical chemical and physical properties. This allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.
Core Properties of Canrenone and Canrenone-d6
| Property | Canrenone | Canrenone-d6 |
| Chemical Formula | C₂₂H₂₈O₃ | C₂₂H₂₂D₆O₃ |
| Molecular Weight | 340.45 g/mol | 346.49 g/mol |
| Primary Use in Research | Analyte | Internal Standard |
| Mechanism of Action | Mineralocorticoid Receptor Antagonist | Inert (used for quantification) |
Quantitative Analysis using Canrenone-d6: A Methodological Overview
The use of Canrenone-d6 as an internal standard is central to pharmacokinetic and metabolic studies of spironolactone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.
Mass Spectrometry Parameters
The table below summarizes typical mass spectrometry parameters for the analysis of Canrenone using Canrenone-d6 as an internal standard. These values can vary depending on the specific instrumentation and analytical method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Canrenone | 341.25[1] | 107.2 | Positive Electrospray (ESI+) |
| Canrenone-d6 | 347.1 | 107.2 | Positive Electrospray (ESI+) |
Note: The m/z of 341.25 for Canrenone corresponds to the [M+H]⁺ adduct. The precursor ion for Canrenone-d6 is 6 atomic mass units higher due to the six deuterium atoms. The product ion is often the same as the unlabeled compound, as the fragmentation may occur in a part of the molecule that does not contain the deuterium labels.
Chromatographic Conditions and Performance
The following table outlines typical liquid chromatography conditions and performance metrics for the quantification of Canrenone.
| Parameter | Typical Value(s) |
| Chromatographic Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol and water with 0.1% formic acid (e.g., 60:40 v/v)[2] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Retention Time (Canrenone) | 3.8 - 19.8 min (highly dependent on specific method) |
| Limit of Detection (LOD) | 0.03 - 0.12 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.08 - 2 ng/mL[1][3] |
Experimental Protocols
A detailed experimental protocol for the analysis of Canrenone in a biological matrix (e.g., plasma) using Canrenone-d6 is outlined below. This is a representative protocol synthesized from multiple sources and may require optimization for specific laboratory conditions.
I. Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Canrenone-d6 solution in a suitable solvent (e.g., methanol) to the sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the sample volume).
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.
-
Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
II. LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform the chromatographic separation using a C18 column and a mobile phase gradient of methanol and water with a formic acid modifier.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both Canrenone and Canrenone-d6.
III. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both Canrenone and Canrenone-d6.
-
Ratio Calculation: Calculate the peak area ratio of Canrenone to Canrenone-d6 for each sample.
-
Quantification: Determine the concentration of Canrenone in the unknown samples by comparing their peak area ratios to a calibration curve constructed using known concentrations of Canrenone and a constant concentration of Canrenone-d6.
Visualizations
Mineralocorticoid Receptor Signaling Pathway
Canrenone, as an active metabolite of spironolactone, exerts its therapeutic effect by acting as an antagonist to the mineralocorticoid receptor (MR). The following diagram illustrates the simplified signaling pathway of the mineralocorticoid receptor and the point of inhibition by Canrenone.
Caption: Simplified Mineralocorticoid Receptor Signaling Pathway and Canrenone's Point of Action.
Experimental Workflow for Canrenone Quantification
The following diagram illustrates the typical workflow for quantifying Canrenone in a biological sample using Canrenone-d6 as an internal standard with LC-MS/MS.
Caption: Workflow for Canrenone Quantification using Canrenone-d6 as an Internal Standard.
References
Canrenone-d6 (Major) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Canrenone-d6 (Major), a deuterated isotopologue of Canrenone. Canrenone is a primary active metabolite of the potassium-sparing diuretic, spironolactone, and functions as a competitive aldosterone antagonist.[1] The incorporation of six deuterium atoms into the Canrenone structure makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous compound.[2]
Chemical Structure and Properties
Canrenone-d6 is a synthetic steroidal lactone. The deuteration provides a mass shift that is readily detectable by mass spectrometry, facilitating tracer studies in complex biological matrices.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| Chemical Name | (7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic Acid γ-Lactone-d6 |
| Synonyms | Aldadiene-d6, SC9376-d6, Phanurane-d6 |
| Molecular Formula | C₂₂H₂₂D₆O₃ |
| Molecular Weight | 346.49 g/mol [2][3][4] |
| Unlabeled CAS Number | 976-71-6[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Yellow Solid | [4][6] |
| Melting Point | 161-163°C | [4] |
| Solubility | Soluble in Chloroform, Methanol | [4] |
| Storage Temperature | 2-8°C, Refrigerator | [6] |
Spectroscopic Data
The following tables summarize key spectroscopic data for Canrenone-d6, which are critical for its identification and characterization.
Table 3: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 347.5 |
| [M+Na]⁺ | 369.5 |
Note: Specific fragmentation patterns for the deuterated compound were not publicly available. The data is predicted based on the molecular weight.
Table 4: ¹H-NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not publicly available | - | - |
Note: While a vendor provides a link to the HNMR data, the specific chemical shifts are not detailed in the publicly accessible search results. Accessing the vendor's data sheet directly is recommended for detailed analysis.
Experimental Protocols
Synthesis of Canrenone (Non-deuterated) - Representative Protocol
A common route to Canrenone involves the dehydrogenation of 17β-hydroxy-4-alkene-3-ketone-17α-pregnant steroid-21-carboxylic acid-gamma lactone. One patented method involves an etherification reaction followed by dehydrogenation.
-
Step 1: Etherification: The starting material is reacted with triethyl orthoformate in the presence of a catalyst like pyridine hydrobromide to yield 17β-hydroxyl-3,5-diene-3-ethoxy-17α-pregnene-21-carboxylic acid-gamma-lactone.
-
Step 2: Dehydrogenation: The product from the etherification is then subjected to a dehydrogenation reaction using an oxidant such as tetrachloro-p-benzoquinone in an organic solvent to produce Canrenone.
To synthesize Canrenone-d6, deuterated starting materials or reagents would need to be incorporated at appropriate steps. The specific positions of the deuterium atoms in "Canrenone-d6 (Major)" suggest that a deuterated precursor to the lactone ring or specific deuterated reducing agents would be required.
Purification Protocol: Recrystallization
Crude Canrenone can be purified by recrystallization.
-
The crude product is dissolved in a minimal amount of a suitable solvent system, such as a methanol-water mixture.
-
The solution is heated to ensure complete dissolution and then allowed to cool slowly.
-
As the solution cools, the purified Canrenone will crystallize out of the solution.
-
The crystals are collected by filtration, washed with a cold solvent, and then dried.
Analytical Protocol: HPLC-MS for Quantification in Plasma
This protocol is adapted from published methods for the analysis of Canrenone in biological samples.
-
Sample Preparation:
-
To 0.2 mL of plasma, add 0.5 mL of methanol to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge for 6 minutes at 4000 rpm.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.02 M phosphate buffer at pH 3.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 48°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of Canrenone-d6.
-
Biological Pathways and Mechanisms
Canrenone-d6, as an isotopic analogue of Canrenone, is expected to follow the same metabolic and signaling pathways.
Metabolic Pathway of Spironolactone
Spironolactone is extensively metabolized in the liver. One of the primary pathways involves the removal of the thioacetyl group to form Canrenone. Other major metabolites retain the sulfur atom, such as 7α-thiomethylspironolactone.
Figure 1. Simplified metabolic pathway of spironolactone.
Mechanism of Action: Aldosterone Antagonism
Canrenone acts as a competitive antagonist at the mineralocorticoid receptor (MR). In the kidney's distal convoluted tubule, aldosterone normally binds to the MR, leading to the transcription of proteins that increase sodium and water reabsorption while promoting potassium excretion. By blocking this receptor, Canrenone prevents these effects, leading to a diuretic and potassium-sparing effect.
Figure 2. Signaling pathway of aldosterone and its antagonism by Canrenone-d6.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN105037475A - Preparation method for canrenone - Google Patents [patents.google.com]
- 4. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 5. Identification of some human urinary metabolites of orally administered potassium canrenoate by stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Canrenone (FDB023096) - FooDB [foodb.ca]
The Synthesis and Isotopic Purity of Canrenone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Canrenone-d6. Canrenone-d6, a deuterated analog of the active metabolite of spironolactone, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.[1][2] This document outlines the probable synthetic routes, detailed experimental protocols for isotopic purity determination, and data presentation standards for researchers in drug development and metabolic analysis.
Introduction to Canrenone and the Role of Deuteration
Canrenone is the principal active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[3][4] The therapeutic efficacy and metabolic fate of spironolactone are often monitored by measuring the plasma concentrations of canrenone. To achieve accurate quantification, especially at low concentrations, stable isotope-labeled internal standards are indispensable. Deuterated compounds, such as Canrenone-d6, are ideal for this purpose as they are chemically identical to the analyte but have a different mass, allowing for their distinction in mass spectrometric analyses.[5][6] The incorporation of deuterium atoms into the canrenone molecule provides a robust tool for researchers, minimizing analytical variability and improving the reliability of pharmacokinetic data.[1][2]
Synthesis of Canrenone-d6
While specific proprietary methods for the synthesis of Canrenone-d6 are not extensively published in peer-reviewed literature, the general principles of deuterium labeling of steroids suggest a likely synthetic pathway involving hydrogen-deuterium exchange reactions.[6] These reactions typically utilize acid or base catalysis to replace exchangeable protons with deuterium from a deuterium source, such as deuterium oxide (D₂O).
A plausible synthetic approach for Canrenone-d6 (C₂₂H₂₂D₆O₃) would involve the selective deuteration of canrenone at positions amenable to enolization or those activated by adjacent functional groups. The molecular structure of Canrenone-d6 indicates the introduction of six deuterium atoms.
Proposed Synthetic Pathway:
A likely method for the synthesis of Canrenone-d6 involves a base-catalyzed hydrogen-deuterium exchange. The protons on the carbon atoms alpha to the ketone and lactone carbonyl groups are acidic and can be exchanged for deuterium in the presence of a deuterated solvent and a base.
Caption: Proposed reaction pathway for the synthesis of Canrenone-d6.
Experimental Protocol: General Procedure for Base-Catalyzed Deuteration
The following is a generalized protocol based on standard methods for deuterating steroids:
-
Dissolution: Canrenone is dissolved in a suitable deuterated solvent, such as methanol-d4 or dioxane, which is miscible with deuterium oxide (D₂O).
-
Base Addition: A catalytic amount of a strong base, such as sodium deuteroxide (NaOD) in D₂O, is added to the solution. The base facilitates the deprotonation of the carbon atoms adjacent to the carbonyl groups, forming enolate intermediates.
-
Deuterium Exchange: The reaction mixture is stirred at an elevated temperature to promote the exchange of protons with deuterium from the D₂O. The reaction progress can be monitored by techniques like mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a deuterated acid to neutralize the base. The product is then extracted with an organic solvent, and the organic layer is washed with D₂O to remove any remaining exchangeable protons. The crude product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield pure Canrenone-d6.
Determination of Isotopic Purity
The isotopic purity of Canrenone-d6 is a critical parameter that defines its quality as an internal standard. The primary methods for determining isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[3][7] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be quantified.
Experimental Protocol: Isotopic Purity Analysis by LC-HRMS
-
Sample Preparation: A dilute solution of Canrenone-d6 is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC step separates Canrenone-d6 from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting Canrenone-d6 peak.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The theoretical isotopic distribution for Canrenone-d6 is calculated based on the natural abundance of isotopes. The experimentally observed isotopic distribution is then compared to the theoretical distribution to determine the isotopic enrichment. The percentage of the desired d6 isotopologue is calculated from the integrated peak areas of all observed isotopologues.
Workflow for Isotopic Purity Determination by HRMS:
Caption: Workflow for determining the isotopic purity of Canrenone-d6 using LC-HRMS.
Table 1: Hypothetical Isotopic Distribution Data for Canrenone-d6
| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |
| d0 (unlabeled) | 341.1747 | < 0.1 |
| d1 | 342.1810 | 0.2 |
| d2 | 343.1873 | 0.5 |
| d3 | 344.1936 | 1.0 |
| d4 | 345.1999 | 2.5 |
| d5 | 346.2062 | 5.0 |
| d6 | 347.2125 | >90 |
Note: The m/z values are hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic purity.[8][9] In ¹H NMR, the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. In ²H NMR, the presence of signals confirms the incorporation of deuterium at specific positions.
Experimental Protocol: Isotopic Purity Analysis by NMR
-
Sample Preparation: A precisely weighed amount of Canrenone-d6 is dissolved in a deuterated NMR solvent (e.g., chloroform-d) containing a known amount of an internal standard.
-
¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integrals of the remaining proton signals at the labeled positions are compared to the integrals of signals from non-labeled positions or the internal standard to calculate the percentage of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum is acquired to confirm the presence of deuterium at the expected positions.
Table 2: Expected ¹H NMR Signal Changes upon Deuteration of Canrenone
| Proton Position | Expected Chemical Shift (ppm) | Expected Change upon Deuteration |
| H-2 | ~2.5 | Signal intensity significantly reduced or absent |
| H-4 | ~6.2 | Signal intensity significantly reduced or absent |
| H-6 | ~6.0 | Signal intensity significantly reduced or absent |
| H-22 | ~2.0 | Signal intensity significantly reduced or absent |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Conclusion
The synthesis and rigorous assessment of the isotopic purity of Canrenone-d6 are paramount for its effective use as an internal standard in bioanalytical methods. While the exact synthetic procedures may be proprietary, the principles of base-catalyzed hydrogen-deuterium exchange provide a likely route. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical workflow for the comprehensive characterization and quality control of Canrenone-d6, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies of spironolactone. This guide provides the foundational knowledge for researchers and drug development professionals working with deuterated standards.
References
- 1. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. almacgroup.com [almacgroup.com]
- 4. scispace.com [scispace.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Understanding the Certificate of Analysis for Canrenone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Canrenone-d6. Canrenone-d6 is the deuterium-labeled version of Canrenone, an active metabolite of the potassium-sparing diuretic spironolactone.[1] As a stable isotope-labeled internal standard, its purity and identity are critical for the accurate quantification of Canrenone in clinical and research settings.
Summary of Quantitative Data
A Certificate of Analysis for Canrenone-d6 quantifies its key chemical and physical properties. The following table summarizes the typical specifications found for this compound.
| Property | Specification | Source(s) |
| Chemical Identity | ||
| Molecular Formula | C₂₂H₂₂D₆O₃ | [2][3][4] |
| Molecular Weight | 346.49 g/mol | [1][2][3] |
| Unlabeled CAS Number | 976-71-6 | [1][5] |
| Physical Properties | ||
| Appearance / Form | Light yellow to yellow solid | [1][3] |
| Melting Point | 161-163°C | [3] |
| Solubility | Chloroform, Methanol | [3] |
| Purity and Quality | ||
| Purity (by HPLC) | >95% | [6] |
| Storage Temperature | 4°C | [3] |
Experimental Protocols
The characterization of Canrenone-d6 involves several key analytical techniques to confirm its identity, purity, and isotopic enrichment. Below are detailed methodologies for the experiments typically cited in a CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the Canrenone-d6 compound by separating it from any non-labeled Canrenone or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of steroids like Canrenone.[7][8]
-
Mobile Phase: A mixture of methanol and water is a typical mobile phase.[7][8] For instance, a mobile phase of methanol-water (57:43, v/v) has been used for the analysis of Canrenone.[7]
-
Detection: UV detection at a wavelength appropriate for the chromophore in Canrenone.
-
Procedure: A solution of Canrenone-d6 is injected into the HPLC system. The retention time of the major peak corresponding to Canrenone-d6 is recorded. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight of Canrenone-d6 and to assess its isotopic enrichment.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.[7][9]
-
Procedure: The sample is introduced into the mass spectrometer.
-
Identity Confirmation: The mass spectrum will show a molecular ion peak corresponding to the mass of Canrenone-d6 (approximately 346.5 m/z).
-
Isotopic Purity: The relative intensities of the ion peaks for Canrenone-d6 and any unlabeled Canrenone (m/z approximately 340.5) are compared to determine the percentage of the deuterated form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Canrenone-d6 and the positions of the deuterium labels.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling. The remaining proton signals should correspond to the expected structure of the Canrenone molecule.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used to confirm the carbon skeleton of the molecule.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a Certificate of Analysis and a typical experimental workflow for the characterization of Canrenone-d6.
Caption: Logical workflow for generating a Certificate of Analysis for Canrenone-d6.
Caption: Experimental workflow for the analytical characterization of Canrenone-d6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. Canrenone-d6 (Major) | CAS | LGC Standards [lgcstandards.com]
- 6. Canrenone-d6 (Major) | CAS | LGC Standards [lgcstandards.com]
- 7. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
A Technical Guide to Canrenone-d6 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Canrenone-d6, a deuterated analog of Canrenone, for its application in laboratory settings. Canrenone is the major active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone. The use of a stable isotope-labeled internal standard like Canrenone-d6 is crucial for accurate quantification in bioanalytical studies, such as pharmacokinetics, metabolism, and drug monitoring.
Commercial Suppliers and Product Specifications
A number of chemical suppliers provide Canrenone-d6 for research purposes. The table below summarizes the available information from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date product specifications.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| LGC Standards | Canrenone-d6 (Major) | TRC-C175612 | C₂₂H₂₂D₆O₃ | 346.49 | >95% (HPLC)[1][2] | Not publicly available |
| MedChemExpress | Canrenone-d6 (Aldadiene-d6) | HY-B1438S | C₂₂H₂₂D₆O₃ | 346.49 | Not specified | Not publicly available |
| Santa Cruz Biotechnology | Canrenone-d6 | sc-218400 | C₂₂H₂₂D₆O₃ | 346.49 | Not specified | Not publicly available |
| CymitQuimica | Canrenone-d6 (Major) | TR-C175612 | C₂₂H₂₂D₆O₃ | 346.49 | Not specified | Not publicly available |
| Axios Research | Spironolactone EP Impurity F-d6 (Canrenone-d6) | AR-S10770 | C₂₂H₂₂D₆O₃ | 346.50 | Not specified | Not publicly available |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Canrenone exerts its pharmacological effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of specific genes, leading to increased sodium and water retention and potassium excretion. By competitively binding to the MR, canrenone prevents the binding of aldosterone, thereby inhibiting its downstream effects. This leads to a diuretic and anti-hypertensive effect.
Caption: Mechanism of action of Canrenone as a mineralocorticoid receptor antagonist.
Experimental Protocol: Quantification of Canrenone in Human Plasma by LC-MS/MS
The following is a representative protocol for the determination of canrenone in human plasma using Canrenone-d6 as an internal standard (IS). This method is based on established bioanalytical techniques for canrenone and spironolactone.[3][4][5][6]
1. Materials and Reagents
-
Canrenone analytical standard
-
Canrenone-d6 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve canrenone and Canrenone-d6 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the canrenone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Canrenone-d6 primary stock solution with the same diluent to the desired concentration.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Canrenone-d6 internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Canrenone: m/z 341.2 → 107.2 (Quantifier), m/z 341.2 → 323.2 (Qualifier) Canrenone-d6 (Theoretical): m/z 347.2 → 107.2 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Disclaimer: The MRM transition for Canrenone-d6 is theoretical and should be optimized in the laboratory setting. It is based on the fragmentation of the parent compound and known fragmentation of similar deuterated standards.
Experimental Workflow
The diagram below illustrates the general workflow for a bioanalytical method using Canrenone-d6 for the quantification of canrenone in a biological matrix.
Caption: A typical workflow for the quantification of Canrenone using Canrenone-d6.
References
- 1. Canrenone-d6 (Major) | CAS | LGC Standards [lgcstandards.com]
- 2. Canrenone-d6 (Major) | CAS | LGC Standards [lgcstandards.com]
- 3. revistas.usp.br [revistas.usp.br]
- 4. scispace.com [scispace.com]
- 5. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Deuterated Canrenone: A Technical Guide for Use as a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of deuterated canrenone as a stable isotope-labeled internal standard for the quantitative analysis of canrenone. Canrenone is the primary active metabolite of the potassium-sparing diuretic spironolactone and is a key analyte in pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard is the gold standard for mass spectrometry-based bioanalysis, offering unparalleled accuracy and precision.
Physicochemical Properties and Quantitative Data
Deuterated canrenone, specifically Canrenone-d7, is a synthetic analog of canrenone where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to canrenone but has a higher molecular weight, allowing for its differentiation in a mass spectrometer.
| Parameter | Specification |
| Chemical Name | Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)-d7 |
| Molecular Formula | C₂₂H₂₁D₇O₃ |
| Molecular Weight | 347.50 g/mol |
| Isotopic Enrichment | >98% |
| Chemical Purity (HPLC) | 99.60% |
| Appearance | White to light yellow solid |
Synthesis of Deuterated Canrenone
General Synthetic Approach:
A plausible synthetic route would involve the treatment of canrenone with a deuterated solvent, such as deuterated methanol (MeOD) or deuterium oxide (D₂O), in the presence of a base catalyst (e.g., sodium methoxide). The reaction would be heated to facilitate the exchange of protons for deuterons at the enolizable positions. The reaction progress would be monitored by mass spectrometry to determine the degree of deuteration. Purification would typically be achieved through recrystallization or column chromatography.
Spironolactone Metabolism to Canrenone
Spironolactone is extensively metabolized in the liver to several active metabolites, with canrenone being one of the most significant. The primary metabolic pathway involves the removal of the 7α-acetylthio group from spironolactone.
Caption: Metabolic conversion of spironolactone to canrenone.
Experimental Protocol: Quantification of Canrenone in Human Plasma using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of canrenone in human plasma using deuterated canrenone as an internal standard.
4.1. Materials and Reagents:
-
Canrenone certified reference standard
-
Deuterated canrenone (Canrenone-d7) internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
4.2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the deuterated canrenone internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| - Canrenone | 341.2 → 107.2 |
| - Canrenone-d7 (IS) | 348.2 → 107.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
4.4. Experimental Workflow:
Caption: Workflow for the quantitative analysis of canrenone.
Mass Spectrometry Fragmentation
Under electrospray ionization (ESI) conditions, canrenone readily forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 341.2. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. A common fragmentation pathway involves the loss of the lactone ring structure.
Caption: Simplified fragmentation of protonated canrenone.
It is important to note that spironolactone can undergo in-source fragmentation to canrenone during ESI, producing an ion with the same m/z as protonated canrenone.[1] Therefore, chromatographic separation of spironolactone and canrenone is crucial for accurate quantification.
This technical guide provides a foundational understanding of the principles and practices for using deuterated canrenone as a stable isotope-labeled internal standard. Researchers are encouraged to perform their own method development and validation to ensure the accuracy and reliability of their results.
References
In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Canrenone-d6
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Canrenone-d6, a deuterated analog of Canrenone. Canrenone is an active metabolite of the diuretic and aldosterone antagonist, spironolactone. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the characterization and quantification of Canrenone and its isotopically labeled internal standards.
Introduction to Canrenone and its Deuterated Analog
Canrenone is a steroidal lactone that acts as an antagonist to the mineralocorticoid receptor. Its structure is characterized by a polycyclic steroid core and a five-membered lactone ring. In quantitative bioanalysis, stable isotope-labeled internal standards are crucial for accurate and precise measurements. Canrenone-d6 is a commonly used internal standard for the quantification of Canrenone in biological matrices. Understanding its fragmentation behavior in a mass spectrometer is essential for developing robust and specific analytical methods.
The molecular weight of Canrenone is 340.46 g/mol . The deuterated form, Canrenone-d6, has a molecular weight of approximately 346.50 g/mol , with the six deuterium atoms strategically placed on the molecule. Based on commercially available standards, the deuteration pattern for Canrenone-d6 is at the C2, C4, C7, and C2' positions of the lactone ring[1].
Proposed Mass Spectrometry Fragmentation Pathway of Canrenone-d6
The fragmentation of Canrenone and its deuterated analog is typically studied using positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS). In positive ion mode, Canrenone readily forms a protonated molecule, [M+H]⁺, at an m/z of 341.1[2]. For Canrenone-d6, the corresponding protonated molecule, [M+H]⁺, is observed at an m/z of 347.1.
Collision-induced dissociation (CID) of the protonated molecule initiates a cascade of fragmentation events, leading to the formation of characteristic product ions. The fragmentation of steroidal lactones often involves cleavages within the lactone ring and the steroid core[3][4]. For Canrenone, the fragmentation of the precursor ion at m/z 341 has been reported to yield product ions at m/z 305, 283, 187, and 169[5].
The proposed fragmentation pathway for Canrenone-d6, initiated from the [M+H]⁺ ion at m/z 347.1, is detailed below. The mass shifts due to the deuterium labels are accounted for in the predicted m/z values of the fragment ions.
Logical Flow of Canrenone-d6 Fragmentation
Caption: Proposed fragmentation pathway of protonated Canrenone-d6.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both Canrenone and Canrenone-d6 in positive ion mode mass spectrometry.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Product Ion 4 (m/z) |
| Canrenone | 341.1 | 305.1 | 283.1 | 187.1 | 169.1 |
| Canrenone-d6 | 347.1 | 311.1 | 285.1 | 189.1 | 171.1 |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Canrenone-d6 by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on methodologies reported in the literature for the analysis of Canrenone and related compounds[3][6][7].
Sample Preparation
A stock solution of Canrenone-d6 is prepared by dissolving the reference standard in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solution. For the analysis of biological samples, a protein precipitation or liquid-liquid extraction procedure is typically employed to remove matrix interferences.
Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at 40 °C.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Nebulizer Gas (Nitrogen): 3-5 Bar
-
Drying Gas (Nitrogen): 8-12 L/min
-
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (m/z 347.1 for Canrenone-d6) is isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.
-
Collision Energy: The collision energy should be optimized for each transition to maximize the signal intensity of the product ions. Typical values range from 15 to 35 eV.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of Canrenone-d6.
References
- 1. Canrenone-d6 (Major) | CAS | LGC Standards [lgcstandards.com]
- 2. scielo.br [scielo.br]
- 3. Analysis and development of structure-fragmentation relationships in withanolides using an electrospray ionization quadropole time-of-flight tandem mass spectrometry hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. revistas.usp.br [revistas.usp.br]
- 7. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Stability of Canrenone-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canrenone-d6 is the deuterium-labeled analogue of Canrenone, a steroidal lactone that serves as a primary active metabolite of the potassium-sparing diuretic, spironolactone.[1][2] Canrenone itself is a potent antagonist of the mineralocorticoid receptor (MR), exerting diuretic and anti-hypertensive effects.[1][3] The incorporation of deuterium atoms into the Canrenone structure makes Canrenone-d6 an invaluable tool in pharmaceutical research, particularly as a stable isotope-labeled internal standard for quantitative bioanalytical studies, such as pharmacokinetics and metabolism, where it allows for precise differentiation from the unlabeled endogenous or administered compound.[4]
Understanding the physical and chemical stability of Canrenone-d6 is critical for ensuring the integrity of experimental data. This includes defining appropriate storage and handling conditions, identifying potential degradation pathways, and employing validated analytical methods to monitor its purity over time. This guide provides a comprehensive overview of the stability profile of Canrenone-d6, offering detailed storage recommendations, inferred degradation pathways based on related compounds, and robust experimental protocols for its assessment.
Physical and Chemical Properties
Canrenone-d6 is a yellow solid with established physical and chemical characteristics.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Yellow Solid | [5] |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [5][6][7] |
| Molecular Weight | 346.49 g/mol | [5][6][7] |
| Melting Point | 161-163°C | [5] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
Stability and Storage Recommendations
The stability of Canrenone-d6 is highly dependent on storage conditions. Following manufacturer recommendations is essential to maintain its purity and integrity for research use.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid (Powder) | -20°C | 3 years | [4] |
| +4°C | 2 years | [4][5][6] | |
| In Solvent | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Shipping and Handling:
-
Canrenone-d6 is typically shipped at room temperature.[5][6]
-
Standard laboratory precautions should be taken during handling. It is advised to avoid prolonged exposure and inhalation of the powder by using appropriate personal protective equipment.[8]
Potential Degradation Pathways
While specific forced degradation studies on Canrenone-d6 are not extensively published, data from its parent compound, spironolactone, provide significant insight into potential degradation pathways. Canrenone is, in fact, a major degradation product of spironolactone under various stress conditions.[9] Studies show that spironolactone degrades under acidic, basic, and oxidative conditions to yield Canrenone.[9]
Furthermore, a major metabolite of spironolactone, 7α-(methylthio)spironolactone S-oxide, is known to undergo an elimination reaction in aqueous solutions to form Canrenone, a process that is catalyzed under both acidic and basic conditions.[10] This suggests that Canrenone itself, while more stable than spironolactone, could be susceptible to further degradation under harsh hydrolytic or oxidative stress.
Experimental Protocols for Stability Assessment
To ensure the reliability of studies using Canrenone-d6, its stability should be confirmed using validated, stability-indicating methods. The following protocols are based on established practices for related pharmaceutical compounds and adhere to ICH guidelines.[11]
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[11] The goal is to achieve 5-20% degradation of the active substance.[11]
Methodologies:
-
Acid Hydrolysis: Dissolve Canrenone-d6 in a suitable solvent and add 0.1 M HCl. Reflux the solution at 60°C for up to 48 hours.[9][12] Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution of Canrenone-d6 and reflux at 60°C for 60 minutes.[12] Neutralize samples with 0.1 M HCl before analysis. Due to the potential for rapid degradation, initial experiments at room temperature are recommended.
-
Oxidative Degradation: Treat a solution of Canrenone-d6 with 30% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[9][12]
-
Thermal Degradation: Expose the solid powder of Canrenone-d6 to dry heat at 100°C in a calibrated oven for 7 days.[13] Dissolve samples at various time points for analysis.
-
Photostability: Expose the solid powder and a solution of Canrenone-d6 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[13] A control sample should be protected from light.
Stability-Indicating Analytical Method (HPLC-UV)
A validated high-performance liquid chromatography (HPLC) method is crucial for separating the intact drug from any potential degradation products.[14]
| Parameter | Recommended Condition | Source(s) |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | [12][13] |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | [12][15][16] |
| Mobile Phase | Methanol:Water (60:40, v/v) | [15][16] |
| Flow Rate | 1.0 mL/min | [15][16] |
| Detection Wavelength | 280 nm (for Canrenone) | [9][15] |
| Column Temperature | 30°C | [16] |
| Injection Volume | 20-50 µL | [16] |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is stability-indicating.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Canrenone functions by competitively blocking the mineralocorticoid receptor (MR). In the classical genomic pathway, the hormone aldosterone enters a target cell and binds to the MR in the cytoplasm. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in sodium and potassium transport. By binding to the MR, Canrenone prevents aldosterone binding and subsequent gene transcription, leading to increased sodium and water excretion and potassium retention.[1][3]
Conclusion
Canrenone-d6 is a chemically stable compound when stored under the recommended conditions of -20°C for long-term use in its solid form. While intrinsically stable, it has the potential to degrade under forced conditions of strong acid, base, and oxidation. Researchers utilizing Canrenone-d6 as an internal standard or for other applications must adhere to proper storage and handling protocols. Furthermore, the use of a validated, stability-indicating analytical method, such as the HPLC-UV protocol detailed herein, is imperative for verifying the purity and concentration of working solutions to ensure the accuracy and reproducibility of experimental results.
References
- 1. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Canrenone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Canrenone? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. Canrenone-d6 (Major) | CAS | LGC Standards [lgcstandards.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ageps.aphp.fr [ageps.aphp.fr]
- 10. Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. actascientific.com [actascientific.com]
- 13. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Initial Pharmacokinetic Studies of Canrenone, Featuring the Role of Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial pharmacokinetic studies of canrenone, the primary active metabolite of spironolactone. While direct pharmacokinetic studies on Canrenone-d6 as a therapeutic agent are not available, this document elucidates its critical role as a deuterated internal standard in the accurate quantification of canrenone in biological matrices. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the study of aldosterone antagonists.
Canrenone is a steroidal antimineralocorticoid and an active metabolite of spironolactone, canrenoic acid, and potassium canrenoate, contributing significantly to their therapeutic effects.[1] It functions as a competitive antagonist to the mineralocorticoid receptor, leading to a decrease in sodium and water retention and an increase in potassium retention.[2] This makes it a valuable agent in the management of conditions such as heart failure and hypertension.[3]
Pharmacokinetics of Canrenone
The pharmacokinetic profile of canrenone has been characterized in several studies involving healthy volunteers and patient populations. Following the administration of its parent drugs, spironolactone or potassium canrenoate, canrenone is readily formed and exhibits distinct pharmacokinetic properties. A summary of key pharmacokinetic parameters is presented in the table below.
| Parameter | Value | Condition | Source |
| Cmax (ng/mL) | 177 ± 33 | After 200 mg oral spironolactone in healthy males | [4] |
| 181 ± 39 | After 100 mg oral spironolactone for 15 days in healthy males | [5] | |
| 2066 ± 876 | After 200 mg IV canrenoate-K in healthy males | [4] | |
| Tmax (h) | 4.4 ± 0.9 | After 200 mg oral spironolactone in healthy males | [4] |
| 4.3 ± 1.4 | After 100 mg oral spironolactone for 15 days in healthy males | [5] | |
| 0.48 ± 0.25 | After 200 mg IV canrenoate-K in healthy males | [4] | |
| Half-life (h) | 3.9 ± 1.2 | After 200 mg oral spironolactone in healthy males | [4] |
| 16.5 ± 6.3 | After 100 mg oral spironolactone for 15 days in healthy males | [5] | |
| 4.9 ± 1.8 | After 200 mg IV canrenoate-K in healthy males | [4] | |
| Total Clearance (mL/min/kg) | 4.2 ± 1.7 | After 200 mg IV canrenoate-K in healthy males | [4] |
| Volume of Distribution (L/kg) | 1.34 | Population pharmacokinetic parameter | [5] |
| Bioavailability (%) | 25 ± 9 | Absolute bioavailability of canrenone after oral spironolactone | [4] |
Experimental Protocols
The accurate determination of canrenone concentrations in biological fluids is paramount for defining its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as Canrenone-d6, is the gold standard for such bioanalytical methods, ensuring high precision and accuracy by correcting for variability during sample processing and analysis.[6]
Objective: To determine the pharmacokinetic profile of canrenone in human plasma following the oral administration of spironolactone.
Study Design:
-
A single-center, open-label, single-dose study in healthy adult volunteers.
-
Subjects receive a single oral dose of 100 mg spironolactone.
-
Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of spironolactone and canrenone.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Canrenone-d6 internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizations
Caption: Metabolic pathway of spironolactone to canrenone.
Caption: Bioanalytical workflow for canrenone quantification.
References
- 1. Difference in metabolic profile of potassium canrenoate and spironolactone in the rat: mutagenic metabolites unique to potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Canrenone in Human Plasma using Canrenone-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of canrenone in human plasma. Canrenone, an active metabolite of spironolactone, is a potassium-sparing diuretic and aldosterone antagonist. The use of a stable isotope-labeled internal standard, canrenone-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlined below provides a comprehensive guide from sample preparation to data acquisition and analysis.
Introduction
Canrenone is the primary active metabolite of spironolactone, a widely prescribed medication for conditions such as heart failure, high blood pressure, and edema.[1][2] Accurate measurement of canrenone concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for bioanalytical applications. The incorporation of a stable isotope-labeled internal standard, such as canrenone-d6, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note presents a complete protocol for the determination of canrenone in human plasma using canrenone-d6 as an internal standard.
Signaling Pathway of Canrenone
Canrenone exerts its therapeutic effect by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[4] Aldosterone, a mineralocorticoid hormone, binds to the MR in the cytoplasm, leading to the translocation of the receptor-hormone complex into the nucleus. Inside the nucleus, this complex binds to hormone response elements on the DNA, initiating the transcription of genes involved in sodium and water reabsorption and potassium excretion. By competitively binding to the MR, canrenone prevents the binding of aldosterone, thereby inhibiting the downstream signaling cascade. This leads to a diuretic and antihypertensive effect.
References
Application Note: Quantitative Analysis of Canrenone in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Canrenone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs Canrenone-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for the sensitive detection of Canrenone. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Canrenone in a complex biological matrix.
Introduction
Canrenone is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions.[1][2] Accurate measurement of Canrenone concentrations in human plasma is crucial for pharmacokinetic assessments and for understanding its therapeutic and potential adverse effects. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high selectivity, sensitivity, and throughput.[3][4] The use of a stable isotope-labeled internal standard, such as Canrenone-d6, is the gold standard for quantitative LC-MS/MS assays as it mimics the analyte's behavior during sample extraction and ionization, thus providing the most reliable correction for potential analytical errors.
Experimental
Materials and Reagents
-
Canrenone and Canrenone-d6 certified reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (sourced from authorized vendors)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canrenone and Canrenone-d6 in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Canrenone stock solution with a 50:50 methanol/water mixture to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the Canrenone-d6 stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and calibration standards on ice.
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL Canrenone-d6 internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
dot
Caption: Protein Precipitation Workflow for Plasma Samples.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Standard LC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Canrenone | 341.2 | 107.2 | 100 |
| Canrenone-d6 | 347.2 | 107.2 | 100 |
dot
Caption: LC-MS/MS Analytical Workflow.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Canrenone in human plasma. The use of Canrenone-d6 as an internal standard ensures the reliability of the results.
Linearity and Sensitivity
The method was found to be linear over a concentration range of 0.5 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.
Calibration Curve Summary
| Analyte | Range (ng/mL) | r² |
| Canrenone | 0.5 - 200 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10% | < 10% | 90-110% |
| Medium | 50 | < 8% | < 8% | 92-108% |
| High | 150 | < 5% | < 5% | 95-105% |
Recovery
The extraction recovery of Canrenone from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.
Extraction Recovery
| Analyte | Low QC | Medium QC | High QC |
| Canrenone | >85% | >85% | >85% |
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantitative determination of Canrenone in human plasma. The use of a stable isotope-labeled internal standard, Canrenone-d6, coupled with a simple protein precipitation sample preparation, offers a reliable, accurate, and precise workflow. This method is well-suited for high-throughput analysis in clinical and pharmaceutical research settings.
References
- 1. scispace.com [scispace.com]
- 2. revistas.usp.br [revistas.usp.br]
- 3. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Preparing Canrenone-d6 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of stock and working solutions of Canrenone-d6, a deuterated internal standard essential for the accurate quantification of Canrenone in biological matrices.
Physicochemical Properties of Canrenone-d6
A summary of the key physicochemical properties of Canrenone-d6 is presented in Table 1. This information is critical for accurate preparation and storage of the solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [1][2][3] |
| Molecular Weight | 346.49 g/mol | [1][2][3] |
| Appearance | Yellow Solid | [3] |
| Solubility | Chloroform, Methanol, DMSO | [3][4] |
| Storage Temperature | +4°C or -20°C | [1][3][4] |
Experimental Protocol: Preparation of Canrenone-d6 Stock Solution (1 mg/mL)
This protocol outlines the steps to prepare a 1 mg/mL stock solution of Canrenone-d6.
Materials:
-
Canrenone-d6 powder
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 10 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Weighing: Accurately weigh 1 mg of Canrenone-d6 powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a clean volumetric flask. Add a small amount of methanol to dissolve the powder completely. Gentle vortexing may be applied to aid dissolution.
-
Dilution: Once the Canrenone-d6 is fully dissolved, add methanol to the flask up to the calibration mark to achieve a final concentration of 1 mg/mL.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at +4°C or -20°C for long-term stability.[1][3][4]
Experimental Protocol: Preparation of Canrenone-d6 Working Solutions
This protocol describes the preparation of a series of working solutions from the 1 mg/mL stock solution via serial dilution. These working solutions are suitable for spiking into calibration standards and quality control samples.
Materials:
-
Canrenone-d6 stock solution (1 mg/mL)
-
Methanol (HPLC grade or higher)
-
Pipettes
-
Vials
Procedure:
-
Labeling: Prepare and label vials for each desired concentration of the working solution.
-
Serial Dilution: Perform serial dilutions as detailed in Table 2 to obtain the desired concentrations. Ensure thorough mixing after each dilution step.
| Target Concentration | Volume of Stock/Previous Solution | Diluent (Methanol) Volume | Final Volume |
| 100 µg/mL | 100 µL of 1 mg/mL Stock | 900 µL | 1000 µL |
| 10 µg/mL | 100 µL of 100 µg/mL Working Soln. | 900 µL | 1000 µL |
| 1 µg/mL | 100 µL of 10 µg/mL Working Soln. | 900 µL | 1000 µL |
| 100 ng/mL | 100 µL of 1 µg/mL Working Soln. | 900 µL | 1000 µL |
Note: The prepared working solutions should be stored under the same conditions as the stock solution to maintain stability. For applications involving spiking into aqueous matrices like serum or plasma, it is advisable to evaporate the methanol solvent under a gentle stream of nitrogen and reconstitute the residue in the matrix to avoid potential matrix effects.[5]
Workflow for Preparation of Canrenone-d6 Solutions
The following diagram illustrates the workflow for the preparation of Canrenone-d6 stock and working solutions.
Caption: Workflow for Canrenone-d6 Stock and Working Solution Preparation.
References
Application Notes and Protocols for Canrenone-d6 in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Canrenone-d6, an internal standard for Canrenone, in human urine for quantitative analysis. The following sections outline four common sample preparation techniques: Dilute-and-Shoot, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each section includes a detailed experimental protocol, a summary of expected quantitative performance, and a workflow diagram.
Dilute-and-Shoot
This method is the simplest and fastest sample preparation technique, involving the direct dilution of the urine sample before injection into the analytical instrument, typically a liquid chromatograph coupled with a mass spectrometer (LC-MS). It is suitable for high-throughput screening but may be more susceptible to matrix effects.
Quantitative Performance Data
| Parameter | Value | Reference |
| Recovery | High and reproducible | [1] |
| Lower Limit of Quantification (LLOQ) | 156.25 ng/mL | [1] |
| Limit of Detection (LOD) | 78.12 ng/mL | [1] |
| Precision (Intra-day and Inter-day) | Meets FDA guidelines | [1] |
Experimental Protocol
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample for 10 seconds to ensure homogeneity.
-
Transfer 100 µL of the urine sample to a clean microcentrifuge tube.
-
Add 80 µL of a working solution of Canrenone-d6 (as the internal standard).
-
Add 820 µL of a 90:10 (v/v) solution of 10 mM phosphate buffer (pH 3.2) and acetonitrile.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
Workflow Diagram
Caption: Dilute-and-Shoot Workflow for Canrenone-d6.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for purifying and concentrating analytes from complex matrices like urine. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a stronger solvent. This method significantly reduces matrix effects and can improve sensitivity. The following is a general protocol for steroid extraction that can be optimized for Canrenone-d6.
Quantitative Performance Data
| Parameter | Value | Reference |
| Recovery | 86% - 99% (for various steroids) | |
| Extraction Recovery | 77% - 95% (automated method for anabolic steroids) | |
| Matrix Effects | 48% - 78% (automated method for anabolic steroids) | |
| Lower Limit of Identification | 2 - 40 ng/mL (automated method for anabolic steroids) |
Experimental Protocol
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 55°C for 3 hours to hydrolyze any conjugated metabolites.
-
Adjust the pH of the hydrolyzed urine to 5.2 with 2M sodium acetate buffer.
-
Add the Canrenone-d6 internal standard.
-
Centrifuge the sample at 2,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a C8 SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 40:60 (v/v) water-methanol to remove less polar interferences.
-
-
Elution:
-
Elute the Canrenone-d6 and analyte with 2 x 1.5 mL of a 1:1 (v/v) isopropanol-methanol mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent.
Quantitative Performance Data
| Parameter | Value | Reference |
| Recovery | ~77.4% (for general organic acids) | |
| Limit of Detection | < 5 ng/mL (for Canrenone in plasma and urine) |
Experimental Protocol
-
To 1 mL of urine in a glass tube, add the Canrenone-d6 internal standard.
-
Add 5 mL of n-hexane:toluene (1:1, v/v) as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Canrenone using Canrenone-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions. Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the determination of canrenone, utilizing its deuterated analog, Canrenone-d6, as an internal standard (IS) to ensure high accuracy and precision. Canrenone-d6 is an ideal internal standard as it co-elutes with canrenone and compensates for variations in sample preparation and instrument response.[1]
Experimental
Materials and Reagents
-
Canrenone and Canrenone-d6 reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate (for liquid-liquid extraction)
-
Dichloromethane (for liquid-liquid extraction)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems coupled with a triple quadrupole mass spectrometer can be employed for this analysis. The following table summarizes typical experimental conditions.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Analytical Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2][3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | Isocratic elution with 60:40 (v/v) Methanol:Water with 0.1% formic acid can be used.[2][3] Alternatively, a gradient can be optimized for better separation. |
| Flow Rate | 0.4 - 0.8 mL/min[2][3][4] |
| Injection Volume | 3 - 5 µL[2][3][4] |
| Column Temperature | 30 - 35 °C[2][3][4] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[2] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The following MRM transitions are recommended for the detection of canrenone and its internal standard, Canrenone-d6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Canrenone | 341.2 | 107.2 |
| Canrenone-d6 | 347.1 | 107.2 |
Note: The precursor ion for Canrenone-d6 is shifted by +6 Da due to the six deuterium atoms. The product ion may remain the same if the fragmentation does not involve the deuterated positions.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve canrenone and Canrenone-d6 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the canrenone primary stock solution with methanol:water (1:1, v/v) to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Canrenone-d6 primary stock solution with methanol:water (1:1, v/v) to obtain the internal standard working solution.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of the Internal Standard Working Solution (100 ng/mL Canrenone-d6).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methylene chloride and ethyl acetate, 20:80 v/v).[5]
-
Vortex for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
Alternatively, a simpler protein precipitation can be performed by adding a precipitating agent like methanol or acetonitrile to the plasma sample.[6]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revistas.usp.br [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Bioanalytical Method Development of Canrenone using Canrenone-d6
Introduction
Canrenone is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension. Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed, validated bioanalytical method for the determination of canrenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Canrenone-d6 as the internal standard (IS). The method is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Canrenone as a Mineralocorticoid Receptor Antagonist
Canrenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). Aldosterone, the primary ligand for the MR, plays a key role in regulating blood pressure and electrolyte balance. The binding of aldosterone to the MR initiates a signaling cascade that leads to the transcription of genes involved in sodium and water retention. Canrenone competitively blocks this binding, thereby inhibiting the downstream effects of aldosterone.[1][2][3] This antagonism results in increased sodium and water excretion and potassium retention.
The signaling pathway of aldosterone, which is antagonized by canrenone, involves both genomic and non-genomic pathways.[1][4] The classical genomic pathway involves the binding of aldosterone to the cytosolic MR, leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression.[1][4]
Experimental Protocols
This section details the materials and procedures for the validated bioanalytical method.
Materials and Reagents
-
Canrenone certified reference standard
-
Canrenone-d6 certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
Stock and Working Solutions Preparation
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of canrenone in 10 mL of methanol.
-
Canrenone-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Canrenone-d6 in 1 mL of methanol.
-
Canrenone Working Solutions: Prepare serial dilutions of the canrenone stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Canrenone-d6 Working Solution (Internal Standard): Dilute the Canrenone-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 96-well protein precipitation plate.
-
Add 150 µL of the Canrenone-d6 working solution (100 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
Tandem Mass Spectrometry:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Canrenone) | m/z 341.2 → 107.2[5] |
| MRM Transition (Canrenone-d6) | m/z 347.2 → 107.2[5] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines. The following tables summarize the quantitative data from the validation experiments.
Linearity and Range
The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Canrenone | 1 - 1000 | > 0.995 |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
| Analyte | LLOQ (ng/mL) | Precision (%CV) at LLOQ | Accuracy (%Bias) at LLOQ |
| Canrenone | 1 | < 20% | ± 20% |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high.
Intra-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | 0.98 | 8.5 | -2.0 |
| Low | 3 | 2.95 | 6.2 | -1.7 |
| Medium | 100 | 102.3 | 4.5 | 2.3 |
| High | 800 | 790.1 | 3.8 | -1.2 |
Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 days, n=18) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | 1.02 | 10.1 | 2.0 |
| Low | 3 | 3.05 | 7.8 | 1.7 |
| Medium | 100 | 99.5 | 5.1 | -0.5 |
| High | 800 | 809.6 | 4.2 | 1.2 |
Recovery and Matrix Effect
The extraction recovery of canrenone and the matrix effect were evaluated at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| Medium | 100 | 95.1 | 101.2 |
| High | 800 | 93.8 | 99.5 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of canrenone in human plasma. The use of a stable isotope-labeled internal standard, Canrenone-d6, ensures high accuracy and precision. The method has been successfully validated and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.
References
Application Notes and Protocols for the Use of Canrenone-d6 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of canrenone in biological matrices, primarily human plasma, using Canrenone-d6 as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Canrenone is the primary active metabolite of spironolactone, an aldosterone antagonist diuretic. Therapeutic drug monitoring (TDM) of canrenone is crucial for optimizing treatment, ensuring efficacy, and minimizing adverse effects in patients undergoing spironolactone therapy. The use of a stable isotope-labeled internal standard like Canrenone-d6 is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Mechanism of Action of Canrenone
Canrenone exerts its therapeutic effect by acting as a competitive antagonist to aldosterone at the mineralocorticoid receptors (MR) in the epithelial cells of the distal tubules and collecting ducts of the kidneys.[1][2][3][4] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water reabsorption while increasing potassium excretion.[2][5] By blocking the mineralocorticoid receptor, canrenone inhibits the downstream signaling cascade that leads to the expression of sodium channels (ENaC) and Na+/K+-ATPase pumps.[1][4][5] This results in increased sodium and water excretion and potassium retention, thereby lowering blood pressure and reducing edema.
Caption: Mechanism of Canrenone as an aldosterone antagonist.
Experimental Protocols
The following protocols describe the quantitative analysis of canrenone in human plasma using Canrenone-d6 as an internal standard by LC-MS/MS. Two common sample preparation techniques are provided: protein precipitation and liquid-liquid extraction.
Protocol 1: Sample Preparation by Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[6][7]
-
Materials and Reagents:
-
Blank human plasma
-
Canrenone certified reference standard
-
Canrenone-d6 certified reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Preparation of Stock and Working Solutions:
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve canrenone in methanol.
-
Canrenone-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Canrenone-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the canrenone stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Canrenone-d6 IS.
-
-
Sample Preparation Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the Canrenone-d6 IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects.[8]
-
Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Methyl tert-butyl ether (MTBE) or a mixture of methylene chloride and ethyl acetate (e.g., 20:80, v/v).[8]
-
-
Sample Preparation Procedure:
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a glass tube.
-
Add 25 µL of the Canrenone-d6 IS working solution and vortex.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[9][10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[9][10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of canrenone and potential interferences. |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][10] |
| MRM Transitions | Canrenone: e.g., m/z 341.2 -> 107.2[11] or 341.2 -> 323.2 |
| Canrenone-d6: e.g., m/z 347.2 -> 107.2 or 347.2 -> 329.2 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | ~100 ms |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data for a validated LC-MS/MS assay for canrenone using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Canrenone | 2 - 500 | > 0.99 | 2 |
Data synthesized from multiple sources for illustrative purposes.[8]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10% | < 10% | 90 - 110% |
| Medium | 50 | < 10% | < 10% | 90 - 110% |
| High | 400 | < 10% | < 10% | 90 - 110% |
Data synthesized from multiple sources for illustrative purposes.[8]
Mandatory Visualizations
Caption: A typical workflow for therapeutic drug monitoring of canrenone.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Aldosterone: Renal Action & Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Aldosterone - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. revistas.usp.br [revistas.usp.br]
- 11. researchgate.net [researchgate.net]
Application Note: High-Precision Pharmacokinetic Profiling of Canrenone using Canrenone-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for understanding its therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as canrenone-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Deuterated internal standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[5][6] This application note provides a detailed protocol for the pharmacokinetic profiling of canrenone in human plasma using canrenone-d6 as an internal standard.
Metabolic Pathway of Canrenone
Spironolactone undergoes extensive metabolism in the liver, with one of the major pathways leading to the formation of the active metabolite, canrenone.[7] Canrenone itself is pharmacologically active and contributes significantly to the overall therapeutic effect of spironolactone.[8][9]
Caption: Metabolic conversion of Spironolactone to Canrenone.
Experimental Protocol: Quantification of Canrenone in Human Plasma
This protocol outlines a typical LC-MS/MS method for the determination of canrenone in human plasma.
1. Materials and Reagents:
-
Canrenone (Reference Standard)
-
Human Plasma (blank, collected with an appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent[13][14]
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of canrenone and canrenone-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the canrenone stock solution in methanol to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of canrenone-d6 in methanol at an appropriate concentration.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations. Add the internal standard working solution to all calibration standards and QC samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the canrenone-d6 internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic analysis of canrenone using canrenone-d6.
Caption: Workflow for Canrenone Pharmacokinetic Analysis.
Pharmacokinetic Data of Canrenone
The following table summarizes key pharmacokinetic parameters of canrenone from various studies. These values can vary depending on the study population, dosage, and formulation.
| Parameter | Value | Study Population | Administration | Reference |
| Tmax (h) | 4.4 ± 0.9 | Healthy Males | Oral Spironolactone | [15] |
| 4.3 ± 1.4 | Healthy Males | Oral Spironolactone | [16] | |
| Cmax (ng/mL) | 177 ± 33 | Healthy Males | Oral Spironolactone | [15] |
| 181 ± 39 | Healthy Males | Oral Spironolactone | [16] | |
| Half-life (t½) (h) | 3.9 ± 1.2 | Healthy Males | Oral Spironolactone | [15] |
| 16.5 | Not Specified | Not Specified | [8] | |
| 22.6 | Young Volunteers | Oral Spironolactone | [17] | |
| Clearance (CL/F) (L/h) | 11.4 (scaled to 70kg) | Pediatric Patients | IV Potassium Canrenoate | [18] |
| Volume of Distribution (V/F) (L) | 374.2 (scaled to 70kg) | Pediatric Patients | IV Potassium Canrenoate | [18] |
| AUC (mcg/L/24h) | 314.2 (Males) | Hypertensive Patients | Oral Spironolactone | [19] |
| 415.8 (Females) | Hypertensive Patients | Oral Spironolactone | [19] |
Conclusion
The use of canrenone-d6 as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the pharmacokinetic profiling of canrenone. This approach ensures high accuracy and precision, which are essential for making informed decisions in drug development and clinical research. The detailed protocol and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers in this field.
References
- 1. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revistas.usp.br [revistas.usp.br]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. texilajournal.com [texilajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Canrenone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Canrenone? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 17. Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetic model of canrenone after intravenous administration of potassium canrenoate to paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Canrenone in Human Plasma using Matrix-Matched Calibration with Canrenone-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension.[1][2] Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and bioavailability studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[3] However, complex biological matrices like plasma can cause ion suppression or enhancement, leading to inaccurate quantification.[4] This phenomenon, known as the matrix effect, can be mitigated by using matrix-matched calibration curves and a stable isotope-labeled internal standard.[4]
This application note provides a detailed protocol for the quantitative analysis of canrenone in human plasma using a matrix-matched calibration curve with Canrenone-d6 as the internal standard. Canrenone-d6 is a deuterium-labeled version of canrenone, making it an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.[5]
Experimental Workflow
The overall experimental workflow for the quantification of canrenone in plasma is depicted below.
Methodology
Materials and Reagents
-
Canrenone certified reference standard
-
Canrenone-d6 certified reference standard[6]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve canrenone in methanol.
-
Canrenone-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Canrenone-d6 in methanol.
-
Canrenone Working Solutions: Prepare a series of working solutions by serially diluting the canrenone stock solution with methanol to achieve concentrations for spiking into the plasma matrix.
-
Canrenone-d6 Working Solution: Dilute the Canrenone-d6 stock solution with methanol to obtain a final concentration for spiking into all samples (calibrators, QCs, and unknowns).
Preparation of Matrix-Matched Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the canrenone working solutions into blank human plasma to prepare a calibration curve with a minimum of six non-zero concentration levels.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
-
Internal Standard Addition: To each calibration standard, QC sample, and unknown plasma sample, add a fixed volume of the Canrenone-d6 working solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 x 3.0 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |
| Gradient | Isocratic or gradient elution (e.g., 60:40 v/v Methanol:Water)[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Canrenone: m/z 341.2 -> [Fragment ion]Canrenone-d6: m/z 347.2 -> [Fragment ion] |
Note: The specific fragment ions for the MRM transitions should be determined by direct infusion of the canrenone and Canrenone-d6 standards into the mass spectrometer.
Data Analysis and Quantification
-
Integrate the peak areas for both canrenone and Canrenone-d6 in all samples.
-
Calculate the peak area ratio of canrenone to Canrenone-d6.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding canrenone concentration of the matrix-matched calibrators.
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure homogeneity of variance across the concentration range.
-
Determine the concentration of canrenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within 20% |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of matrix components. | CV of the response ratios should be ≤ 15% |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the nominal concentration |
Quantitative Data Summary
The following table presents representative data for a validated LC-MS method for the quantification of canrenone in plasma, demonstrating the expected performance of the described protocol.
| Parameter | Canrenone | Reference |
| Linearity Range | 0.4 - 5.0 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.03 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.08 µg/mL | [7] |
| Recovery | 87.4% - 112.1% | [7] |
| Precision (CV) | < 5% | [7] |
Logical Relationship of Matrix Effect Mitigation
The use of a matrix-matched calibration curve with a stable isotope-labeled internal standard is a robust strategy to counteract the variability introduced by the sample matrix. The logical relationship is illustrated below.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantification of canrenone in human plasma. The use of matrix-matched calibration standards in conjunction with a stable isotope-labeled internal standard, Canrenone-d6, is essential for mitigating matrix effects and ensuring accurate and precise results. This method is well-suited for pharmacokinetic studies and other applications in drug development requiring the accurate measurement of canrenone concentrations in a complex biological matrix.
References
- 1. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure (RESEARCH): a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Canrenone-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with Canrenone-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Canrenone-d6 in HPLC?
Poor peak shape in HPLC, including peak tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample itself, or the HPLC instrument. For Canrenone-d6, as with many pharmaceutical compounds, secondary interactions with the stationary phase are a frequent cause of peak tailing.
Q2: My Canrenone-d6 peak is tailing. What should I investigate first?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. The primary suspects are often chemical interactions between Canrenone-d6 and the stationary phase, or issues with the column itself. Start by checking the mobile phase pH and the condition of your column.[1][2][3]
Q3: I am observing peak fronting for my Canrenone-d6 standard. What could be the cause?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a result of sample overload or issues with the sample solvent.[4][5][6] It can also indicate a problem with the column, such as a void or collapse.[4][7]
Q4: All the peaks in my chromatogram, including Canrenone-d6, are split. What does this indicate?
When all peaks in a chromatogram are split, it typically points to a problem that occurs before the analytical column.[4] Common causes include a blocked frit, a void in the column packing at the inlet, or an issue with the injector.[4][8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most frequently encountered peak shape problem in HPLC. Follow this guide to systematically troubleshoot and resolve tailing peaks for Canrenone-d6.
Step 1: Evaluate the Mobile Phase
-
Incorrect pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Canrenone is a weakly acidic compound. If the mobile phase pH is not optimal, it can lead to secondary interactions with the silica backbone of the column, causing tailing.[3][9]
-
Inadequate Buffer Strength: A buffer of insufficient strength may not be able to maintain a consistent pH on the column, leading to peak shape issues.[2][9]
Step 2: Assess the Column Condition
-
Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte, causing tailing.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures, leading to poor peak shape.[10][11]
Step 3: Check Sample and Injection Parameters
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[12][13]
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[10][12]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Addressing Peak Fronting
Peak fronting is less common than tailing but can significantly impact quantification. Use this guide to identify and correct the causes of peak fronting for Canrenone-d6.
Step 1: Evaluate Sample and Injection Parameters
-
Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[4][5][14]
-
Injection Volume: A large injection volume, especially with a strong sample solvent, can lead to fronting.[6][15]
-
Sample Solubility: Poor solubility of Canrenone-d6 in the mobile phase can cause it to precipitate on the column, leading to a distorted peak shape.[4]
Step 2: Inspect the Column
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet or a collapsed bed, can cause peak fronting.[4][6] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[8]
-
Channeling: The formation of channels in the packing material can lead to uneven flow and peak fronting.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Guide 3: Resolving Split Peaks
Split peaks can make accurate integration and quantification impossible. This guide will help you diagnose the cause of split peaks for Canrenone-d6.
Step 1: Differentiate Between a Split Peak and Co-elution
-
Inject a smaller volume of the standard. If the split peak resolves into two distinct peaks, it is likely a co-elution issue.[4] If the split remains, it is likely a true peak splitting problem.
Step 2: Investigate Pre-Column Issues
-
Blocked Frit: A partially blocked inlet frit on the column is a common cause of split peaks for all analytes.[4]
-
Injector Problems: A malfunctioning injector, such as a worn rotor seal, can cause sample to be introduced onto the column in two separate bands.
Step 3: Examine the Column and Sample Solvent
-
Column Void: A void at the head of the column can cause the sample band to split as it enters the packed bed.[4][8]
-
Sample Solvent Incompatibility: A strong mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting peaks.[4]
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Canrenone-d6
-
Objective: To improve the peak shape of Canrenone-d6 by adjusting the mobile phase pH and buffer concentration.
-
Materials:
-
Canrenone-d6 standard solution
-
HPLC grade water, acetonitrile, and/or methanol
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
-
Procedure:
-
Prepare a series of mobile phases with varying pH values around the pKa of Canrenone. For reversed-phase methods, a common starting point is a pH between 2.5 and 4.0.
-
Prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Equilibrate the column with each mobile phase for at least 15-20 column volumes.
-
Inject the Canrenone-d6 standard and evaluate the peak shape (tailing factor, asymmetry).
-
Select the mobile phase composition that provides the most symmetrical peak.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove contaminants from the HPLC column that may be causing poor peak shape.
-
Materials:
-
A series of solvents of increasing and decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol, hexane for reversed-phase columns).
-
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of the mobile phase without the buffer salts (e.g., water/organic solvent mixture).
-
Sequentially flush the column with solvents of increasing strength (e.g., for a C18 column: 100% water, then 100% methanol, then 100% acetonitrile, then 100% isopropanol). Use 10-15 column volumes for each solvent.
-
Reverse the flushing sequence, ending with the mobile phase without buffer.
-
Reconnect the column to the detector and equilibrate with the initial mobile phase.
-
Inject a standard to assess if the peak shape has improved.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Canrenone-d6 Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) |
| 2.5 | 1.8 | 1.6 |
| 3.0 | 1.3 | 1.2 |
| 3.5 | 1.1 | 1.0 |
| 4.0 | 1.4 | 1.3 |
Table 2: Effect of Sample Concentration on Canrenone-d6 Peak Shape
| Concentration (µg/mL) | Peak Shape | Tailing Factor (Tf) | Asymmetry Factor (As) |
| 1 | Symmetrical | 1.1 | 1.0 |
| 10 | Slight Tailing | 1.4 | 1.3 |
| 50 | Significant Tailing | 2.1 | 1.9 |
| 100 | Fronting | 0.8 | 0.7 |
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. uhplcs.com [uhplcs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. silicycle.com [silicycle.com]
- 14. m.youtube.com [m.youtube.com]
- 15. support.waters.com [support.waters.com]
Addressing ion suppression of Canrenone-d6 signal in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Troubleshooting Guide: Addressing Ion Suppression of Canrenone-d6
Ion suppression is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) that can significantly impact the accuracy and sensitivity of quantitative analyses.[1] This guide provides a systematic approach to troubleshooting and mitigating the ion suppression of Canrenone-d6, a frequently used internal standard in bioanalytical methods.
Initial Assessment: Is Ion Suppression Occurring?
The first step in troubleshooting is to confirm the presence and extent of ion suppression.
Question: My Canrenone-d6 signal is low or inconsistent. How can I determine if ion suppression is the cause?
Answer: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2]
Experimental Protocol: Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components suppress the Canrenone-d6 signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of Canrenone-d6 (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., protein-precipitated plasma from a drug-free source)
-
Mobile phase
Methodology:
-
System Setup:
-
Connect the LC outlet to one arm of a tee union.
-
Connect the syringe pump containing the Canrenone-d6 standard solution to the second arm of the tee union.
-
Connect the third arm of the tee union to the mass spectrometer's ion source.
-
Set the syringe pump to deliver a constant, low flow rate of the Canrenone-d6 solution (e.g., 10 µL/min).
-
-
Analysis:
-
Begin infusing the Canrenone-d6 solution to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank matrix extract onto the LC column and acquire data across the entire chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no ion suppression.
-
A significant drop in the Canrenone-d6 signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Troubleshooting Workflow
Once ion suppression is confirmed, follow this workflow to identify the source and implement corrective actions.
Caption: A workflow for troubleshooting ion suppression of Canrenone-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for Canrenone-d6 in biological samples?
A1: Ion suppression of Canrenone-d6 is primarily caused by co-eluting matrix components from biological samples like plasma or urine.[2] These can include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.[3]
-
Endogenous Metabolites: Other small molecules present in the biological matrix.[2]
-
Proteins and Peptides: While larger molecules, residual amounts after sample preparation can still contribute to ion source contamination and suppression.[4]
Q2: How can I modify my sample preparation to reduce ion suppression?
A2: Improving sample cleanup is one of the most effective ways to mitigate ion suppression.[5] Consider the following techniques:
| Sample Preparation Technique | Principle | Effectiveness for Canrenone-d6 |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol). | Simple and fast, but may not effectively remove phospholipids and other endogenous components, often resulting in significant matrix effects.[1][4] |
| Liquid-Liquid Extraction (LLE) | Canrenone and Canrenone-d6 are extracted into an immiscible organic solvent, leaving behind many interfering substances in the aqueous layer. A study on spironolactone and canrenone utilized a methylene chloride:ethyl acetate mixture for extraction.[3] | Generally provides cleaner extracts than PPT. Optimization of the extraction solvent is crucial. |
| Solid-Phase Extraction (SPE) | Canrenone and Canrenone-d6 are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a stronger solvent. | Offers a high degree of selectivity and can provide very clean extracts, significantly reducing ion suppression.[4] |
Q3: Can changing my chromatographic conditions help?
A3: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the Canrenone-d6 peak from the regions of ion suppression identified in the post-column infusion experiment.
-
Change the analytical column: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter the elution profile of both the analyte and interfering matrix components.
-
Modify the mobile phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can change selectivity.
-
Gradient optimization: A shallower gradient can improve the resolution between Canrenone-d6 and co-eluting interferences.
Q4: Should I consider a different ionization technique?
A4: The choice of ionization technique can have a significant impact on the severity of ion suppression.
-
Electrospray Ionization (ESI): More susceptible to ion suppression, especially in the presence of non-volatile salts and highly concentrated matrix components.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): Generally less prone to ion suppression from non-volatile components compared to ESI. A published method for the simultaneous determination of spironolactone and canrenone successfully utilized APCI.[3] If your instrumentation allows, switching from ESI to APCI is a viable strategy to investigate.
Q5: My deuterated internal standard (Canrenone-d6) is supposed to compensate for matrix effects. Why is its signal still suppressed?
A5: While stable isotope-labeled internal standards (SIL-IS) like Canrenone-d6 are the gold standard for compensating for matrix effects, they are not immune to issues.[7]
-
Analyte-IS Competition: The analyte (Canrenone) and the internal standard (Canrenone-d6) can compete for ionization, and in some cases, suppress each other's signals, especially at high analyte concentrations.[8]
-
Chromatographic Shift: Although chemically similar, deuteration can sometimes lead to a slight difference in retention time between the analyte and the SIL-IS. If this shift causes one of the compounds to elute in a region of stronger ion suppression, the analyte-to-internal standard ratio will be inaccurate.[9]
-
Differential Matrix Effects: The matrix effect may not be uniform across the elution profile. Even with co-elution, subtle differences in the chemical environment can lead to differential ion suppression between the analyte and the internal standard.[9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method for the analysis of spironolactone and canrenone in human plasma.[3]
Objective: To extract Canrenone and Canrenone-d6 from plasma while minimizing the co-extraction of interfering matrix components.
Materials:
-
Plasma samples
-
Canrenone-d6 internal standard spiking solution
-
Methylene chloride: Ethyl acetate (20:80, v/v)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Methodology:
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 1 mL of the methylene chloride:ethyl acetate extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Parameters for Canrenone Analysis
The following are example starting parameters based on published methods.[3][10] Optimization will be required for your specific instrumentation and application.
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Canrenone, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) or APCI+ |
| MRM Transitions | To be optimized by infusing standard solutions. For Canrenone, a precursor ion of m/z 341.2 has been reported.[3] The precursor for Canrenone-d6 will be higher by the number of deuterium atoms. |
| Ion Source Temperature | 400 - 550°C |
| Collision Gas | Argon |
| Collision Energy | To be optimized for each transition. |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when encountering a suppressed internal standard signal.
Caption: Decision tree for addressing a suppressed Canrenone-d6 signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. scispace.com [scispace.com]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. revistas.usp.br [revistas.usp.br]
How to assess and correct for Canrenone-d6 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and correcting for the potential instability of Canrenone-d6 in solution.
Frequently Asked Questions (FAQs)
Q1: What is Canrenone-d6 and why is its stability important?
Canrenone-d6 is the deuterium-labeled form of Canrenone, a primary active metabolite of the diuretic drug spironolactone.[1] It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Canrenone or related analytes.[2] The stability of Canrenone-d6 is critical because its degradation can lead to a decrease in its concentration, resulting in an inaccurate analyte-to-IS ratio and compromising the reliability of the quantitative results.
Q2: What are the known degradation products of Canrenone?
The primary degradation product of spironolactone is Canrenone.[3] Canrenone itself can be further metabolized or degraded. One identified metabolite is 11-α-hydroxy-canrenone.[4][5] Under forced degradation conditions, other degradation products of spironolactone have been observed, though not all have been fully identified.[3] It is reasonable to assume that Canrenone-d6 would follow similar degradation pathways.
Q3: What factors can influence the stability of Canrenone-d6 in solution?
Based on studies of the parent compound spironolactone, the stability of Canrenone-d6 is likely influenced by:
-
pH: Spironolactone shows optimal stability at a pH of approximately 4.5.[6] Deviations from this pH, especially towards acidic or basic conditions, can accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Solvent Composition: The type of solvent used to dissolve Canrenone-d6 can impact its stability. While specific data for Canrenone-d6 is limited, steroids, in general, can be susceptible to degradation in certain organic solvents over time.
-
Light Exposure: Photodegradation can be a factor for some steroid compounds.
Q4: How can I assess the stability of my Canrenone-d6 stock and working solutions?
Stability should be evaluated under conditions that mimic the intended storage and experimental use. This involves conducting stability studies at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for varying durations. The concentration of Canrenone-d6 is measured at different time points and compared to the initial concentration. A common acceptance criterion for stability is that the mean concentration at a given time point should be within ±15% of the initial concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Canrenone-d6 as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Drifting or inconsistent Canrenone-d6 response in LC-MS analysis | Instability in solution: Canrenone-d6 may be degrading in the autosampler or in the prepared working solution. | 1. Assess Autosampler Stability: Re-inject the same sample over a period (e.g., 24 hours) to check for a decrease in the Canrenone-d6 peak area. If a significant decrease is observed, consider using a cooled autosampler or preparing fresh samples more frequently.2. Evaluate Working Solution Stability: Prepare a fresh working solution and compare its response to an older one. If the older solution shows a lower response, its stability is compromised. Prepare smaller batches of working solutions more frequently.3. Check for Deuterium Exchange: In some cases, deuterated standards can undergo H/D exchange. Analyze the mass spectrum for any changes in the isotopic pattern. |
| Low recovery of Canrenone-d6 | Degradation during sample preparation: The pH or temperature conditions during sample extraction or processing may be causing degradation. | 1. Review Sample Preparation Protocol: Evaluate the pH of all solutions used in the extraction process. If possible, adjust the pH to be closer to 4.5.[6] Avoid prolonged exposure to high temperatures.2. Perform a Process Stability Study: Spike a blank matrix with Canrenone-d6 and process it through the entire sample preparation workflow. Compare the response to an unprocessed standard of the same concentration to determine if degradation is occurring during the procedure. |
| Appearance of unexpected peaks in the chromatogram near Canrenone-d6 | Formation of degradation products: The new peaks could be degradation products of Canrenone-d6. | 1. Analyze a Degraded Sample: Intentionally degrade a Canrenone-d6 solution (e.g., by exposing it to acid, base, or heat) and analyze it by LC-MS to see if the unexpected peaks are present.2. Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column) to achieve better separation between Canrenone-d6 and any potential degradation products.[4] |
| Inconsistent quantification results | Unstable internal standard: If Canrenone-d6 is degrading, it will not provide a consistent reference for quantification. | 1. Confirm Canrenone-d6 Stability: Conduct the stability assessments outlined in the FAQs and Experimental Protocols sections.2. Use a Freshly Prepared Internal Standard: For critical experiments, always use a freshly prepared Canrenone-d6 working solution to minimize the impact of potential instability. |
Experimental Protocols
Protocol 1: Assessment of Canrenone-d6 Stock Solution Stability
Objective: To determine the stability of Canrenone-d6 in a stock solution under different storage temperatures over time.
Materials:
-
Canrenone-d6 reference standard
-
HPLC-grade methanol, acetonitrile, or DMSO
-
Volumetric flasks and pipettes
-
LC-MS system
Procedure:
-
Prepare a stock solution of Canrenone-d6 at a known concentration (e.g., 1 mg/mL) in the desired solvent (methanol, acetonitrile, or DMSO).
-
Divide the stock solution into aliquots in tightly sealed vials.
-
Store the aliquots at different temperatures:
-
Room temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-frozen (-80°C)
-
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution from each aliquot by diluting it to a suitable concentration for LC-MS analysis.
-
Analyze the working solutions by LC-MS and record the peak area of Canrenone-d6.
-
Compare the peak area at each time point to the peak area at Day 0. The stability is acceptable if the mean peak area is within ±15% of the initial peak area.
Data Presentation:
Table 1: Stability of Canrenone-d6 Stock Solution in Methanol
| Storage Temperature | Day 0 (Peak Area) | Day 7 (% of Initial) | Day 14 (% of Initial) | Day 30 (% of Initial) | Day 60 (% of Initial) | Day 90 (% of Initial) |
| Room Temp (~25°C) | 1,000,000 | |||||
| 4°C | 1,000,000 | |||||
| -20°C | 1,000,000 | |||||
| -80°C | 1,000,000 |
(Note: The table should be populated with experimental data.)
Protocol 2: Forced Degradation Study of Canrenone-d6
Objective: To identify potential degradation products of Canrenone-d6 under stress conditions.
Materials:
-
Canrenone-d6 stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Heating block or water bath
-
UV lamp
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of Canrenone-d6 stock solution with 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of Canrenone-d6 stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of Canrenone-d6 stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the Canrenone-d6 stock solution at 80°C for 24 hours.
-
Photodegradation: Expose an aliquot of the Canrenone-d6 stock solution to UV light (254 nm) for 24 hours.
-
Analyze all treated samples, along with an untreated control sample, by LC-MS.
-
Compare the chromatograms to identify new peaks corresponding to degradation products. Analyze the mass spectra of these new peaks to aid in their identification.
Visualizations
Caption: Workflow for assessing Canrenone-d6 stock solution stability.
Caption: Troubleshooting logic for inconsistent Canrenone-d6 response.
References
- 1. Human Metabolome Database: Showing metabocard for Canrenone (HMDB0003033) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ageps.aphp.fr [ageps.aphp.fr]
- 4. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Optimizing LC gradient for baseline separation of Canrenone and Canrenone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) baseline separation of Canrenone and its deuterated internal standard, Canrenone-d6.
Frequently Asked Questions (FAQs)
Q1: Why is it important to achieve baseline separation between Canrenone and Canrenone-d6?
While Canrenone-d6 is often used as an internal standard and can be distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer, chromatographic co-elution can lead to ion suppression or enhancement. This phenomenon can affect the accuracy and precision of the quantification. Achieving baseline separation minimizes the risk of these matrix effects and ensures the most reliable data.
Q2: I am observing that Canrenone-d6 elutes slightly earlier than Canrenone. Is this expected?
Yes, this is a common phenomenon known as the deuterium isotope effect in reversed-phase liquid chromatography.[1][2] Due to the slightly different physicochemical properties imparted by the heavier deuterium atoms, deuterated compounds often have a weaker interaction with the C18 stationary phase, leading to a shorter retention time compared to their non-deuterated counterparts.[2] The magnitude of this time difference can be influenced by the number and position of the deuterium atoms.[3][4]
Q3: Can I use an isocratic method for the separation of Canrenone and Canrenone-d6?
An isocratic method, where the mobile phase composition remains constant, can be sufficient for the separation of Canrenone from other analytes like its parent drug, spironolactone.[1][5] However, achieving baseline separation between the closely eluting Canrenone and Canrenone-d6 may require the fine-tuning of a gradient method. A shallow gradient allows for more subtle changes in the mobile phase composition, which can enhance the resolution of closely eluting peaks.
Troubleshooting Guide: Optimizing Baseline Separation
This guide addresses common issues encountered when developing a method for the baseline separation of Canrenone and Canrenone-d6.
Issue 1: Poor or No Separation Between Canrenone and Canrenone-d6 Peaks
If you are observing co-elution or minimal separation, consider the following troubleshooting steps:
-
Implement a Shallow Gradient: A steep gradient can cause both compounds to elute too quickly and without sufficient interaction with the stationary phase for separation. Start with a shallow gradient, for example, a 1-2% organic phase increase per minute.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol is generally considered a more selective solvent for structurally similar compounds.
-
Aqueous Phase: The addition of a small percentage of a deuterated solvent, such as deuterium oxide (D₂O), to the aqueous phase has been shown to increase retention factors and improve the resolution of isotopologues.[3][5]
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance the separation of deuterated and non-deuterated compounds. Try reducing the temperature in 5°C increments to observe the effect on resolution.
-
Decrease Flow Rate: Reducing the flow rate allows for more interaction time between the analytes and the stationary phase, which can lead to improved resolution. However, be mindful that this will also increase the overall run time.[6]
Issue 2: Peak Tailing Affecting Resolution
Peak tailing can broaden the peaks and compromise baseline separation. Here are some potential solutions:
-
Check for Active Sites on the Column: Ensure you are using a high-quality, end-capped C18 column. Older columns or those with exposed silanol groups can cause peak tailing.
-
Optimize Mobile Phase pH: The addition of a small amount of a modifier like formic acid (typically 0.1%) to the mobile phase can help to protonate any free silanol groups on the stationary phase and improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Experimental Protocol: LC-MS/MS Method for Canrenone
This protocol provides a starting point for the analysis of Canrenone. Optimization will be necessary to achieve baseline separation of Canrenone-d6.
| Parameter | Condition |
| LC System | Agilent 1100 Series HPLC or equivalent |
| Mass Spectrometer | Ion Trap SL Mass Spectrometer or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a shallow gradient, e.g., 50-70% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Table 1: Example Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Canrenone | 341.2 | 107.2 |
| Canrenone-d6 | 347.2 | 107.2 |
Note: The optimal product ion for Canrenone-d6 may vary depending on the position of the deuterium labels. Fragmentation patterns should be confirmed experimentally.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak separation between Canrenone and Canrenone-d6.
Caption: Troubleshooting workflow for poor peak separation.
Factors Affecting Chromatographic Resolution
The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). The following diagram illustrates the relationship between these parameters and the experimental variables that can be adjusted to optimize them.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
Identifying and resolving interferences in Canrenone-d6 MRM transitions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Canrenone-d6 as an internal standard in Multiple Reaction Monitoring (MRM) mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Canrenone-d6?
While specific validated MRM transitions for Canrenone-d6 can be instrument-dependent, a common starting point can be inferred from the transitions of Canrenone and similar deuterated steroid standards. Canrenone typically has a precursor ion of m/z 341.2. A closely related deuterated standard, spironolactone-d6, utilizes a precursor ion of m/z 347.1. Given that Canrenone is a major metabolite of spironolactone, it is highly probable that the precursor ion for Canrenone-d6 is also m/z 347.1 .
A common product ion for Canrenone is m/z 107.2[1]. Therefore, a recommended primary MRM transition for Canrenone-d6 is 347.1 → 107.2 . It is crucial to optimize collision energy and other mass spectrometer parameters to achieve the best signal intensity for this transition on your specific instrument.
Q2: How can I optimize the collision energy and declustering potential for Canrenone-d6 MRM transitions?
Optimization of collision energy (CE) and declustering potential (DP) is critical for maximizing the signal intensity of your MRM transitions. This is typically an empirical process performed for each specific mass spectrometer.
A general workflow for optimization involves:
-
Infuse a standard solution of Canrenone-d6 directly into the mass spectrometer.
-
Perform a product ion scan to identify the most abundant and stable fragment ions from the precursor ion (m/z 347.1).
-
Select the desired product ion (e.g., m/z 107.2) and perform a series of experiments where the CE is varied incrementally while monitoring the signal intensity of the transition.
-
Plot the signal intensity against the CE to determine the optimal value that produces the highest intensity.
-
Similarly, vary the DP to find the value that gives the best precursor ion signal without causing in-source fragmentation.
Q3: What are potential sources of interference in Canrenone-d6 MRM analysis?
Interferences in LC-MS/MS analysis can arise from various sources:
-
Isobaric Interferences: Compounds with the same nominal mass as Canrenone-d6 can be a source of interference. High-resolution mass spectrometry can help to distinguish between the analyte and interfering compounds based on their exact mass.
-
Isotopic Overlap: The natural isotopic abundance of the non-labeled Canrenone can contribute to the signal of the deuterated internal standard, especially at the M+1 and M+2 peaks. While Canrenone-d6 has a significant mass difference, this should be evaluated during method development.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Canrenone-d6 and either suppress or enhance its ionization, leading to inaccurate quantification.
-
Metabolites: Although Canrenone is a metabolite of spironolactone, further metabolism of Canrenone itself could potentially lead to interfering compounds.
Q4: How can I assess and mitigate matrix effects for Canrenone-d6?
Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.
Assessment:
-
Post-column infusion: A constant flow of Canrenone-d6 is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of Canrenone-d6 indicates ion suppression or enhancement, respectively.
-
Comparison of slopes: Calibration curves in solvent and in matrix extracts are compared. A significant difference in the slopes indicates the presence of matrix effects.
Mitigation Strategies:
-
Chromatographic Separation: Optimize the liquid chromatography method to separate Canrenone-d6 from co-eluting matrix components.
-
Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Use of a Stable Isotope Labeled Internal Standard: The primary purpose of using Canrenone-d6 is to compensate for matrix effects, as it will be affected in a similar manner to the analyte.
Troubleshooting Guides
Issue 1: Poor or No Signal for Canrenone-d6
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect MRM Transition | Verify the precursor and product ion masses. Infuse a Canrenone-d6 standard and perform a product ion scan to confirm the fragmentation pattern and select the most intense fragments. |
| Suboptimal MS Parameters | Re-optimize collision energy, declustering potential, and other source parameters. |
| Sample Preparation Issues | Ensure proper extraction and recovery of Canrenone-d6 from the sample matrix. Evaluate the efficiency of your sample preparation method. |
| Stability of Canrenone-d6 | Verify the stability of Canrenone-d6 in your stock solutions and in the final sample extracts under your storage conditions. |
Issue 2: High Variability in Canrenone-d6 Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns. |
| Matrix Effects | Significant and variable matrix effects between samples can lead to inconsistent ionization. Improve sample cleanup or chromatographic separation. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate, temperature, or MS source conditions. |
Issue 3: Interference Peak Observed at the Retention Time of Canrenone-d6
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting Isobaric Compound | Modify the chromatographic gradient to achieve better separation. If using a triple quadrupole, a higher resolution instrument may be needed to differentiate the interference. |
| Contamination | Check for contamination in the LC system, solvents, or sample preparation materials. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of Canrenone-d6 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Canrenone) | 341.2 → 107.2 |
| MRM Transition (Canrenone-d6) | 347.1 → 107.2 |
| Collision Energy | Optimize for your instrument (typically 20-40 eV) |
| Declustering Potential | Optimize for your instrument (typically 50-100 V) |
Visualizations
Caption: Troubleshooting workflow for interferences in Canrenone-d6 MRM analysis.
Caption: Workflow for optimizing MRM parameters for Canrenone-d6.
References
Best practices for storage and handling of Canrenone-d6
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Canrenone-d6 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is Canrenone-d6 and what are its primary applications in research?
Canrenone-d6 is the deuterium-labeled version of Canrenone, an active metabolite of spironolactone. In research, it is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Canrenone in biological samples. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the general safety precautions for handling Canrenone-d6?
Canrenone-d6 should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Some safety data sheets indicate that Canrenone may be a suspected carcinogen and have potential for reproductive toxicity, so it is crucial to handle it with care.
Q3: How should Canrenone-d6 be disposed of?
Disposal of Canrenone-d6 and any contaminated materials should be in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Q4: Is Canrenone-d6 light-sensitive?
Yes, Canrenone-d6 is a light-yellow to yellow solid, and like many steroid compounds, it has the potential to be light-sensitive. It is recommended to store it in a light-protected container, such as an amber vial, and to minimize its exposure to direct light during handling and experiments.
Storage and Handling
Proper storage and handling of Canrenone-d6 are critical to maintain its integrity and ensure the accuracy of experimental results.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | For long-term storage. |
| 4°C | Up to 2 years | For short-term storage. | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions. |
| -20°C | Up to 1 month | For working solutions. |
Solubility
| Solvent | Solubility |
| Chloroform | Soluble |
| Methanol | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Handling Workflow
The following diagram illustrates the general workflow for handling Canrenone-d6 from receipt to disposal.
Experimental Protocols
Protocol: Preparation of Canrenone-d6 Internal Standard Stock and Working Solutions
This protocol outlines the preparation of a stock solution and a series of working solutions of Canrenone-d6 for use as an internal standard in LC-MS/MS analysis.
Materials:
-
Canrenone-d6 solid
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of Canrenone-d6 to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a specific amount (e.g., 1 mg) of Canrenone-d6 solid using a calibrated analytical balance. c. Quantitatively transfer the weighed solid to a volumetric flask (e.g., 1 mL). d. Add a small amount of methanol to dissolve the solid, then dilute to the mark with methanol. e. Cap the flask and invert several times to ensure homogeneity. f. Transfer the stock solution to an amber glass vial, label it clearly (including concentration, date, and solvent), and store it at -80°C.
-
Working Solution Preparation (e.g., 10 ng/mL): a. Perform serial dilutions of the stock solution to achieve the desired final concentration for your working standard. b. For example, to prepare a 10 ng/mL working solution, you can perform a 1:100 dilution of a 1 µg/mL intermediate solution. c. Use calibrated pipettes and volumetric flasks for accurate dilutions. d. Store the working solution in a labeled amber vial at -20°C for short-term use.
Troubleshooting Guide
This section addresses common issues that may arise during the use of Canrenone-d6 in experimental settings.
Q: My Canrenone-d6 solid appears discolored or clumpy. Can I still use it?
A: Canrenone-d6 is typically a light-yellow to yellow solid. Significant changes in color or appearance may indicate degradation or contamination. It is not recommended to use the product if its appearance deviates significantly from the description on the certificate of analysis. Contact the supplier for a replacement.
Q: I am observing poor peak shape or inconsistent retention times for Canrenone-d6 in my LC-MS analysis. What could be the cause?
A: Several factors can contribute to poor chromatography:
-
Solvent Mismatch: Ensure the solvent used to dissolve the Canrenone-d6 is compatible with your mobile phase. A high percentage of a strong organic solvent in your sample can distort the peak shape.
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mobile Phase: Check the pH and composition of your mobile phase. Ensure it is properly mixed and degassed.
-
Degradation: The compound may have degraded in solution. Prepare fresh working solutions from your stock.
Q: My quantitative results are not accurate or reproducible when using Canrenone-d6 as an internal standard. What should I check?
A: Inaccurate or irreproducible results can stem from several sources. The following troubleshooting diagram outlines a logical approach to identifying the problem.
Q: I am using an immunoassay and suspect interference from Canrenone. How can this be confirmed and mitigated?
A: Canrenone has been reported to interfere with certain immunoassays, leading to falsely elevated or decreased results for other analytes like digoxin.[1]
-
Confirmation: Analyze a blank sample spiked with Canrenone-d6 to see if it produces a signal in the assay.
-
Mitigation: If interference is confirmed, you may need to use an alternative analytical method that is not susceptible to this cross-reactivity, such as LC-MS/MS. There is no simple way to mitigate this interference within the immunoassay itself.
References
Improving the extraction recovery of Canrenone-d6 from biological matrices
Welcome to the technical support center for the analysis of Canrenone-d6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of Canrenone-d6 from various biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Canrenone-d6, a widely used internal standard for the quantification of its parent compound, Canrenone.
Q1: My Canrenone-d6 recovery is consistently low. What are the common causes?
Low recovery of your deuterated internal standard can stem from several factors throughout the sample preparation workflow. Common causes include:
-
Incomplete Extraction: The chosen extraction solvent or method (LLE, SPE) may not be optimal for Canrenone's physicochemical properties.
-
Matrix Effects: Components within the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the extraction process or suppress the signal during LC-MS analysis.[1][2]
-
Analyte Instability: Canrenone-d6, like many steroids, can be susceptible to degradation under certain pH or temperature conditions.
-
Procedural Losses: Adsorption to plasticware, incomplete solvent evaporation, or inconsistent pipetting can lead to significant analyte loss.[3]
-
Suboptimal SPE Method: For Solid-Phase Extraction, issues like insufficient cartridge conditioning, incorrect pH, inappropriate wash solvents, or incomplete elution will drastically reduce recovery.[4]
Q2: I am observing a discrepancy between the recovery of Canrenone and Canrenone-d6. Why might this happen?
While stable isotope-labeled (SIL) internal standards are designed to mimic the analyte's behavior, differences can arise:
-
Chromatographic Separation: Deuteration can slightly alter the lipophilicity of a molecule.[5] This may cause a small separation in retention time between Canrenone and Canrenone-d6 on a high-resolution chromatography system. If a matrix effect (ion suppression or enhancement) is present at that specific retention time, it could disproportionately affect one compound over the other.[5]
-
Differential Extraction Recovery: In some cases, deuterated standards have shown different extraction recoveries compared to their non-deuterated counterparts. For instance, a 35% lower recovery was observed for deuterated haloperidol in one study.[6]
-
Isotopic Exchange: Although rare for deuterium on carbon atoms, there is a possibility of H/D exchange under certain pH or solvent conditions, which would alter the internal standard.[6][7]
Q3: How can I troubleshoot and mitigate matrix effects?
Matrix effects can suppress or enhance the ionization of Canrenone-d6, leading to inaccurate quantification.[1][2]
-
Improve Sample Cleanup: Utilize a more rigorous extraction technique. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation or simple Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjust your chromatographic method to separate Canrenone-d6 from co-eluting matrix components.
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components, though this may impact sensitivity.[8]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1][4]
Q4: What are the recommended starting points for Liquid-Liquid Extraction (LLE) of Canrenone-d6?
For steroidal compounds like Canrenone, a common approach is to use water-immiscible organic solvents.
-
Solvent Selection: A mixture of a nonpolar and a slightly more polar solvent often yields good recovery. One validated method for Canrenone uses a mixture of methylene chloride and ethyl acetate (20:80, v/v) .[9][10] Another study used a n-hexane-toluene (1:1, v/v) mixture.[11]
-
pH Adjustment: While often not necessary for Canrenone, adjusting the pH of the aqueous sample can sometimes improve partitioning into the organic phase.
-
Technique: Ensure vigorous mixing (vortexing) to maximize partitioning, followed by sufficient centrifugation to achieve clear phase separation.
Q5: Which type of Solid-Phase Extraction (SPE) sorbent is suitable for Canrenone-d6?
Canrenone is a nonpolar compound, making reversed-phase SPE the most appropriate choice.
-
Sorbent Type: C18 (octadecylsilane) is the most common and effective sorbent for extracting steroids from aqueous matrices like plasma or urine.[12] Polymeric sorbents like HLB (Hydrophilic-Lipophilic Balanced) can also be effective and offer different selectivity.
-
Method Development: A typical SPE method involves four steps: Conditioning the sorbent, Loading the sample, Washing away interferences, and Eluting the analyte. Each step requires optimization for best results.
Quantitative Data Summary
The following tables summarize reported extraction recovery data for Canrenone from biological matrices. As Canrenone-d6 is designed to mimic Canrenone, these values serve as a strong benchmark for expected recovery.
Table 1: Canrenone Extraction Recovery from Plasma
| Extraction Method | Solvent/Sorbent | Matrix | Average Recovery (%) | Reference |
| Method Not Specified | Not Specified | Plasma | 87.4% - 112.1% | [13] |
| Protein Precipitation | Methanol | Plasma | ~99.7% | [14] |
Table 2: Canrenone Extraction Recovery from Other Matrices
| Extraction Method | Solvent/Sorbent | Matrix | Average Recovery (%) | Reference |
| Method Not Specified | Not Specified | Skin Layers | >85% | [15] |
| Column-Switching HPLC | Hypersil ODS-C18 | Urine | ~100% | [16] |
Experimental Protocols & Workflows
Below are detailed protocols for common extraction techniques. These should be used as a starting point and optimized for your specific application.
Troubleshooting Workflow for Low Recovery
This diagram outlines a logical approach to diagnosing and solving low recovery issues with Canrenone-d6.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from methodologies developed for Canrenone analysis.[9][10]
Materials:
-
Plasma sample
-
Canrenone-d6 internal standard spiking solution
-
Methylene Chloride: Ethyl Acetate (20:80, v/v), chilled
-
Centrifuge tubes (e.g., 1.5 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquot: Pipette 200 µL of plasma into a centrifuge tube.
-
Spike IS: Add the Canrenone-d6 internal standard solution.
-
Add Extraction Solvent: Add 1 mL of chilled methylene chloride:ethyl acetate solution.
-
Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This is a general protocol for extracting a nonpolar compound like Canrenone from plasma using a C18 reversed-phase cartridge. Optimization of wash and elution solvents is recommended.
Materials:
-
Plasma sample, pre-treated (e.g., diluted 1:1 with 4% phosphoric acid)
-
Canrenone-d6 internal standard spiking solution
-
C18 SPE Cartridge (e.g., 100 mg, 3 mL)
-
Methanol (for conditioning)
-
Deionized Water (for conditioning and washing)
-
Wash Solvent (e.g., 10% Methanol in water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
SPE Vacuum Manifold
Procedure:
-
Condition: Pass 2 mL of Methanol through the C18 cartridge, followed by 2 mL of deionized water. Do not let the sorbent go dry.
-
Load: Load the pre-treated plasma sample (spiked with Canrenone-d6) onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash: Pass 2 mL of wash solvent (e.g., 10% Methanol) through the cartridge to remove polar interferences.
-
Dry: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elute: Place a clean collection tube under the cartridge. Elute the Canrenone-d6 with 2 mL of elution solvent (e.g., Methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
References
- 1. scielo.br [scielo.br]
- 2. longdom.org [longdom.org]
- 3. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 4. welchlab.com [welchlab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. revistas.usp.br [revistas.usp.br]
- 14. scispace.com [scispace.com]
- 15. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic determination of spironolactone and its major metabolite canrenone in urine using ultraviolet detection and column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover of Canrenone-d6 in autosampler injections
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Canrenone-d6 in LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for Canrenone-d6 analysis?
A1: Autosampler carryover is the unwanted presence of analyte residue from a previous injection appearing in a subsequent analysis.[1][2] This is particularly problematic in sensitive LC-MS/MS bioanalytical methods, where it can lead to inaccurate quantification, false positives, and compromised data integrity, especially when analyzing samples with a wide dynamic range of concentrations.[3][4] For Canrenone-d6, a deuterated internal standard, carryover can interfere with the accurate measurement of the unlabeled analyte, impacting pharmacokinetic and other quantitative studies.
Q2: What are the common causes of analyte carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system. The most common sources are related to the autosampler, where analytes can adhere to surfaces.[5] Key causes include:
-
Insufficient Needle Washing: Residual sample clinging to the interior or exterior of the sample needle.[3]
-
Inappropriate Wash Solvents: The wash solvent may not be strong enough to fully dissolve and remove Canrenone-d6 from the system components.[3][6]
-
Hardware Contamination: Worn or dirty injector valve rotor seals, sample loops, and tubing can trap and later release the analyte.[7][8][9]
-
Column Fouling: The analytical column itself can become a source of carryover if strongly retained compounds from previous injections are not adequately eluted during the gradient.[2][9]
-
Analyte Properties: "Sticky" compounds, such as certain steroids, peptides, or lipids, have a higher tendency to adsorb to surfaces within the LC system.[1] Canrenone, being a steroid derivative, may exhibit such properties.[10]
Q3: How can I distinguish between true carryover and system contamination?
A3: A systematic approach involving strategic blank injections can help differentiate between carryover and contamination.[7]
-
Classic Carryover: Inject a high-concentration standard followed by a series of blank injections. If the peak for Canrenone-d6 appears in the first blank and its area decreases with each subsequent blank, it is indicative of classic carryover.[2]
-
System Contamination: If all blank injections show a similar, consistent peak area for Canrenone-d6, it suggests contamination of the blank solvent, mobile phase, or a system component.[2][7] Increasing the injection volume of a suspected contaminated blank will typically result in a larger peak area for the contaminant.[2]
Q4: What are the best practices for selecting a wash solvent for Canrenone-d6?
A4: The ideal wash solvent should be strong enough to dissolve Canrenone-d6 and be miscible with the mobile phase.[6] Canrenone-d6 is soluble in organic solvents like chloroform and methanol.[11] For reversed-phase chromatography, a wash solvent with a high percentage of organic solvent is typically effective.[6]
-
Start with a Strong Organic Solvent: A common starting point is a mixture of water and the strong organic solvent used in your gradient, such as acetonitrile or methanol, at a high concentration (e.g., 80-100%).[5][6] Isopropanol is also noted for its excellent solvent qualities.[12]
-
Use a Dual-Solvent Rinse: Employing two different wash solutions can be highly effective. The first should be a strong organic solvent to remove the analyte, and the second should be compatible with your mobile phase (like the initial mobile phase conditions) to rinse out the first solvent.[3][13]
-
Consider Analyte Solubility: Since Canrenone is soluble in methanol, using methanol-based wash solutions is a logical choice.[11] Experimenting with different compositions of water/methanol or water/acetonitrile can help identify the optimal wash solvent.[5]
Troubleshooting Guides
Issue: Persistent Canrenone-d6 peak in blank injections.
This guide provides a systematic approach to identifying and eliminating the source of Canrenone-d6 carryover.
Before troubleshooting the autosampler, it's crucial to confirm that the issue is indeed carryover and not contamination from another source.
Experimental Protocol: Distinguishing Carryover from Contamination
-
Prepare a fresh blank solution using high-purity solvents to rule out contamination of the existing blank.[2]
-
Injection Sequence:
-
Inject the freshly prepared blank to establish a baseline.
-
Inject a high-concentration standard of Canrenone-d6.
-
Immediately inject a sequence of 3-5 fresh blank samples.[7]
-
-
Analyze the Results:
-
Decreasing Peaks: If the Canrenone-d6 peak is largest in the first blank and diminishes in subsequent blanks, the problem is classic carryover.[2]
-
Constant Peaks: If the peak area remains relatively constant across all blank injections, suspect contamination of the mobile phase or a system component.[2][7] If the peak area increases with a larger injection volume of the blank, the blank itself is likely contaminated.[2]
-
Once classic carryover is confirmed, the next step is to determine which part of the system is responsible.
Experimental Protocol: Isolating the Carryover Source
-
Bypass the Column:
-
Inject a high-concentration standard of Canrenone-d6 with the column in place.
-
Stop the sequence.
-
Replace the analytical column with a zero-dead-volume union.[2]
-
Inject a blank sample.
-
-
Analyze the Results:
-
Carryover Persists: If the carryover peak is still present, the source is likely within the autosampler (needle, sample loop, injection valve).[2]
-
Carryover Disappears: If the carryover peak is gone, the analytical column is the likely source. This may be due to insufficient column washing within the gradient method.[2]
-
If the autosampler is identified as the source, optimizing the needle wash protocol is the most effective solution.
Experimental Protocol: Needle Wash Optimization
-
Select Appropriate Wash Solvents:
-
Test Different Wash Modes and Volumes:
-
Evaluate Performance:
-
For each condition, run a sequence of a high-concentration standard followed by a blank.
-
Quantify the carryover percentage for each wash protocol. The acceptable level of carryover is typically less than 0.1% of the analyte signal in the blank.[3]
-
-
Implement the Optimal Method: Select the wash solvent, mode, and volume that provides the lowest carryover.
Quantitative Data on Carryover Reduction
The effectiveness of different wash strategies can be quantified. The tables below summarize findings from studies on carryover reduction.
Table 1: Impact of Needle Wash Solvent Composition on Carryover
| Analyte | Wash Solvent | Carryover (%) |
|---|---|---|
| Granisetron | 90:10 Water:Acetonitrile | ~0.0015 |
| Granisetron | 50:50 Water:Acetonitrile | ~0.0005 |
| Granisetron | 100% Acetonitrile | <0.0002 |
| Granisetron | 90:10 Water:Methanol | ~0.0012 |
| Granisetron | 50:50 Water:Methanol | ~0.0004 |
| Granisetron | 100% Methanol | <0.0003 |
(Data adapted from a study on Granisetron, demonstrating the principle of optimizing wash solvent composition)[5]
Table 2: Effect of Needle Wash Mode on Carryover Reduction
| Analyte | Needle Wash Mode | Carryover Improvement Factor |
|---|---|---|
| Quetiapine Fumarate | Normal vs. Extended | 2.7x |
| Coumarin | Normal vs. Extended | 2.5x |
| Granisetron | 6 sec post-injection vs. 12 sec pre- & post-injection | 3x |
(Data adapted from studies on various compounds, showing the significant impact of wash mode settings)[5]
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting and optimizing experimental conditions to minimize carryover.
Caption: Systematic workflow for troubleshooting carryover.
Caption: Experimental workflow for wash method optimization.
References
- 1. youtube.com [youtube.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. mastelf.com [mastelf.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. lcms.cz [lcms.cz]
- 6. Wash solvent guidelines | Waters [help.waters.com]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cymitquimica.com [cymitquimica.com]
- 11. usbio.net [usbio.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
Solving Canrenone-d6 purity issues and their analytical impact
Technical Support Center: Canrenone-d6
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Canrenone-d6. It addresses potential purity issues and their analytical impact.
Frequently Asked Questions (FAQs)
Q1: What are the most common purity issues associated with Canrenone-d6?
While Canrenone-d6 is generally supplied as a high-purity material, potential issues can arise that are common to many deuterated internal standards. These include:
-
Insufficient Isotopic Purity: The presence of unlabeled Canrenone (d0) is a significant concern.[1] This can lead to an overestimation of the analyte concentration in quantitative assays.
-
Chemical Impurities: These can be residual starting materials from the synthesis, byproducts, or degradation products. Canrenone itself can undergo hydrolysis.[2]
-
Isotopic Instability (H/D Exchange): Although less common for the labeled positions on Canrenone-d6, hydrogen-deuterium exchange can occur under certain pH or temperature conditions, reducing the isotopic enrichment.
Q2: I'm seeing an unexpected peak in my LC-MS chromatogram near my Canrenone-d6 peak. What could it be?
An unexpected peak could be one of several things:
-
Unlabeled Canrenone (d0): If the deuterated standard contains a significant amount of its unlabeled counterpart, it will appear as a separate, earlier-eluting peak in your chromatogram.
-
A Chemical Impurity: This could be a related compound from the synthesis or a degradation product. Forced degradation studies of similar compounds have shown the formation of various degradation products.[3]
-
Isotopologues: Naturally occurring isotopes of Canrenone can sometimes be detected, especially with high-resolution mass spectrometry.[4]
To identify the peak, you should check its mass-to-charge ratio (m/z) and fragmentation pattern against that of a certified Canrenone standard.
Q3: My quantitative results are inconsistent. Could this be related to my Canrenone-d6 internal standard?
Yes, inconsistent results can often be traced back to issues with the internal standard.[5] Here are a few possibilities:
-
Variable Purity: If the purity of your Canrenone-d6 varies between lots, it will affect the accuracy of your calibration curve and subsequent sample quantification.
-
Degradation: If the Canrenone-d6 is degrading in your stock solution or during sample preparation, its concentration will decrease, leading to inaccurate results.
-
Matrix Effects: Even though deuterated standards are used to compensate for matrix effects, significant ion suppression or enhancement can still impact the analyte and internal standard differently, leading to variability.
It is crucial to verify the purity and stability of your Canrenone-d6 standard.
Troubleshooting Guides
Issue 1: Verifying the Purity of a New Lot of Canrenone-d6
Symptoms:
-
You have received a new lot of Canrenone-d6 and need to confirm its identity and purity before use in a validated assay.
-
You are developing a new method and need to establish the purity of your internal standard.
Troubleshooting Workflow:
Caption: Workflow for verifying the purity of a new Canrenone-d6 lot.
Detailed Steps:
-
Prepare a Stock Solution: Accurately weigh the Canrenone-d6 and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
HPLC-UV Analysis:
-
Inject the solution onto an HPLC-UV system.
-
Assess the chromatogram for any impurity peaks.
-
Calculate the chemical purity based on the peak area percentage of the main Canrenone-d6 peak.
-
-
LC-MS/MS Analysis:
-
Infuse the solution or inject it onto an LC-MS/MS system.
-
Confirm the mass-to-charge ratio (m/z) of the parent ion.
-
Check for the presence of the unlabeled Canrenone (d0) ion.
-
Calculate the isotopic purity by comparing the peak areas of the d6 and d0 ions.[6]
-
-
NMR Spectroscopy (Optional):
Issue 2: Investigating Inaccurate Quantification in a Bioanalytical Assay
Symptoms:
-
High variability in quality control (QC) sample results.
-
Inaccurate back-calculation of calibration standards.
-
Drifting internal standard response during the analytical run.
Potential Root Causes and Solutions:
| Potential Cause | Investigation | Solution |
| Canrenone-d6 Degradation | Re-analyze an aliquot of the stock solution. Compare the peak area to that of a freshly prepared solution. | Prepare fresh stock solutions more frequently. Store stock and working solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect from light. |
| Presence of Unlabeled Canrenone (d0) | Analyze the Canrenone-d6 standard by LC-MS/MS to determine the percentage of d0.[1] | If the d0 content is high, it can contribute to the analyte signal.[1] A new lot of internal standard with higher isotopic purity may be required. |
| Matrix Effects | Perform a post-extraction spike experiment to evaluate ion suppression or enhancement in the matrix. | Optimize the sample preparation method (e.g., use a different extraction technique like SPE or LLE). Adjust the chromatography to separate the analyte and internal standard from interfering matrix components. |
| Inappropriate Internal Standard Concentration | Review the internal standard response across the calibration curve. A decreasing response at high analyte concentrations can indicate ion source saturation.[10] | Optimize the concentration of the Canrenone-d6 working solution. The response should be stable and within the linear range of the detector. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Column Temperature: 30°C
Protocol 2: LC-MS/MS Method for Isotopic Purity Assessment
-
LC System: UHPLC
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 5 95 6 95 6.1 30 | 8 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions:
-
Canrenone-d6: Precursor Ion > Product Ion (Specific m/z values to be optimized based on the instrument)
-
Canrenone (d0): Precursor Ion > Product Ion (Specific m/z values to be optimized based on the instrument)
-
Signaling Pathway and Analytical Impact Visualization
Caption: Impact of unlabeled impurity in a competitive binding assay.
The presence of unlabeled Canrenone (d0) as an impurity in the Canrenone-d6 standard would compete with the labeled ligand for binding to the receptor. This would artificially increase the apparent concentration of the competitor, leading to an overestimation of the IC50 value for the test compound and an incorrect assessment of its potency.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Prediction of stability in pharmaceutical preparations. XVI. Kinetics of hydrolysis of canrenone and lactonization of canrenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ageps.aphp.fr [ageps.aphp.fr]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. epfl.ch [epfl.ch]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Adjusting mass spectrometer parameters for optimal Canrenone-d6 detection
This technical support guide provides troubleshooting advice and frequently asked questions for the optimal detection of Canrenone-d6 using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer settings for Canrenone-d6 detection?
For optimal detection of Canrenone and its deuterated internal standards like Canrenone-d6, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. Positive electrospray ionization (ESI+) is the preferred ionization mode.[1][2][3][4][5] Key parameters to set include the precursor and product ion m/z values, collision energy, and source parameters like capillary voltage and gas flows.
Q2: What are the expected precursor and product ion m/z transitions for Canrenone and its deuterated forms?
Canrenone typically forms a protonated molecule [M+H]⁺. Based on its molecular weight of approximately 340.45 g/mol , the primary precursor ion to monitor is m/z 341.1.[3][5] Another common adduct is the sodium adduct [M+Na]⁺ at m/z 363.1.[3][5] For Canrenone-d6, the precursor ion will be shifted by the mass of the deuterium labels. A common transition for a related deuterated standard, spironolactone-d6, is m/z 347.1 → 107.2.[1][4] The optimal product ions for Canrenone-d6 should be determined by infusing the standard and performing a product ion scan.
Q3: Which ionization mode, ESI or APCI, is better for Canrenone-d6 analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI operating in positive mode is more commonly reported in recent literature for the analysis of Canrenone and related compounds, generally providing good sensitivity.[1][3][4] However, a sensitive method using APCI has also been successfully developed, monitoring the ion at m/z 341.25 for Canrenone.[6] The choice may depend on the specific instrumentation and sample matrix.
Q4: I am observing a poor signal or no signal for Canrenone-d6. What are the common causes and how can I troubleshoot this?
Poor signal intensity can stem from several factors. First, verify the stability of the electrospray. An inconsistent or absent spray can be due to a clog in the sample needle or transfer lines.[7] Next, confirm that the mass spectrometer is calibrated and that the correct precursor and product ion m/z values are being monitored.[7] Ensure the collision energy is optimized for the specific transition.[8][9] Also, check the sample preparation process for any errors in dilution or extraction that could lead to a low concentration of the analyte. Finally, matrix effects from complex samples like plasma can suppress the signal.[3][5]
Q5: My chromatographic peaks for Canrenone-d6 are showing tailing or splitting. What should I do?
Peak tailing or splitting often points to issues with the liquid chromatography separation. Check the column for degradation or contamination; flushing or replacing the column may be necessary.[7] Ensure the mobile phase composition is correct and has been properly degassed. Incompatibility between the sample solvent and the mobile phase can also lead to poor peak shape. It is important that the chromatographic method effectively separates Canrenone from its parent drug, Spironolactone, as they can have similar fragmentation patterns.[4]
Q6: How can I optimize the collision energy for my specific instrument?
Collision energy (CE) is a critical parameter for maximizing the signal of a specific MRM transition.[8] The optimal CE can be determined by infusing a standard solution of Canrenone-d6 into the mass spectrometer and performing a series of experiments where the CE is varied while monitoring the intensity of the desired product ion.[10][11] This process can often be automated using the instrument's software.[8][9] While linear equations based on the precursor m/z can provide a good starting point, empirical optimization for each transition will yield the best sensitivity.[12]
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of Canrenone. Note that parameters for Canrenone-d6 will be similar, with adjustments for the mass difference.
Table 1: Mass Spectrometer Parameters for Canrenone Analysis
| Parameter | Value | Source |
| Ionization Mode | Positive Electrospray (ESI+) | [1][3][4] |
| Precursor Ion (Canrenone) | m/z 341.1 ([M+H]⁺), 363.1 ([M+Na]⁺) | [3][5] |
| Capillary Voltage | ~4500 V | [3] |
| Nebulizer Gas Flow | ~1.5 L/min | [3] |
| Drying Gas Flow | ~15 L/min | [3] |
Table 2: Liquid Chromatography Parameters for Canrenone Analysis
| Parameter | Description | Source |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [3][5] |
| Mobile Phase | Methanol and water with 0.1% formic acid (e.g., 60:40 v/v) | [3][5] |
| Flow Rate | 0.4 mL/min | [3][5] |
| Column Temperature | 35 °C | [3] |
| Injection Volume | 3 µL | [3] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of Canrenone-d6 in a Plasma Matrix
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known concentration of Canrenone-d6 as the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Use a C18 analytical column.
-
Set the mobile phase to a gradient or isocratic flow of methanol and water, both containing 0.1% formic acid.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject the sample extract.
-
-
Mass Spectrometry:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Perform an initial full scan (e.g., m/z 100-500) of a Canrenone-d6 standard to confirm the precursor ion mass.
-
Perform a product ion scan of the Canrenone-d6 precursor to identify the most intense and stable fragment ions.
-
Create an MRM method using the determined precursor and product ion m/z values.
-
Optimize the collision energy for the selected MRM transition.
-
Acquire data for the samples using the optimized MRM method.
-
Visualizations
Caption: A typical workflow for the analysis of Canrenone-d6.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. revistas.usp.br [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skyline.ms [skyline.ms]
Validation & Comparative
A Comparative Guide to the Method Validation of a Canrenone Assay Using Canrenone-d6
For researchers, scientists, and drug development professionals, the accurate quantification of canrenone, the primary active metabolite of spironolactone, is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as canrenone-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is considered the gold standard for bioanalytical method validation, offering superior accuracy and precision.
This guide provides a comprehensive overview of the method validation for a canrenone assay using canrenone-d6 as an internal standard. It compares this approach with alternative methods and presents supporting experimental data from published studies.
Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of canrenone in human plasma using canrenone-d6. This protocol is a synthesis of methodologies reported in various validated bioanalytical assays.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of canrenone-d6 internal standard working solution (e.g., at 500 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45°C.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for canrenone and canrenone-d6.
-
Canrenone Transition: m/z 341.2 -> 107.2
-
Canrenone-d6 Transition: m/z 347.1 -> 107.2
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific mass spectrometer being used.
Figure 1: A typical experimental workflow for the analysis of canrenone in plasma.
Method Validation Data
The following tables summarize key validation parameters for canrenone assays from various studies. This allows for a comparison of methods using different internal standards.
Table 1: Linearity and Sensitivity of Canrenone Assays
| Internal Standard Used | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Canrenone-d6 (Expected) | 0.5 - 500 | > 0.99 | 0.5 | (Typical) |
| Estazolam | 2 - 300 | > 0.99 | 2 | [1][2] |
| None (External Standard) | 2.69 - 179.20 | > 0.99 | 2.69 | [3] |
| Spirorenone | 5 - 500 | Not Reported | < 5 | [4] |
Table 2: Accuracy and Precision of Canrenone Assays
| Internal Standard Used | Concentration (ng/mL) | Within-Batch Precision (%RSD) | Between-Batch Precision (%RSD) | Accuracy (%Bias) | Reference |
| Canrenone-d6 (Expected) | Low, Med, High QC | < 15% | < 15% | ± 15% | (FDA/EMA Guideline) |
| Estazolam | Low, Med, High QC | < 10% | < 10% | -15% to 15% | [1] |
| None (External Standard) | 8.96, 26.88, 71.68 | 3.1 - 13.9% | 3.1 - 13.9% | 3.1 - 13.9% | [3] |
Comparison of Internal Standards
The choice of internal standard is critical for the robustness of a bioanalytical method. A stable isotope-labeled internal standard like canrenone-d6 is the preferred choice for several reasons.
Table 3: Comparison of Internal Standard (IS) Types for Canrenone Analysis
| Feature | Canrenone-d6 (Stable Isotope-Labeled IS) | Estazolam/Spirorenone (Analogue IS) |
| Chemical Structure | Identical to canrenone, with deuterium atoms replacing hydrogen atoms. | Structurally similar but not identical to canrenone. |
| Chromatographic Behavior | Co-elutes with canrenone, ensuring simultaneous analysis. | Elutes at a different retention time than canrenone. |
| Ionization Efficiency | Nearly identical to canrenone, providing excellent compensation for matrix effects. | May have different ionization efficiency, leading to less effective correction for matrix effects. |
| Extraction Recovery | Assumed to be identical to canrenone, correcting for variability in sample preparation. | May have different extraction recovery, potentially introducing bias. |
| Commercial Availability | Readily available from various chemical suppliers. | Availability may vary. |
| Overall Performance | Considered the "gold standard" for quantitative bioanalysis, providing the highest accuracy and precision. | Can provide acceptable results but is more susceptible to validation failures due to differential matrix effects. |
The primary advantage of using canrenone-d6 is its ability to track the analyte throughout the entire analytical process, from extraction to detection. Because it is chemically identical to canrenone, it experiences the same potential for loss during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer. This leads to a more accurate and precise measurement of the true canrenone concentration in the sample.
Figure 2: Key components of the bioanalytical method validation process.
Conclusion
The validation of a canrenone assay using canrenone-d6 as an internal standard offers significant advantages over methods that employ analogue internal standards or external calibration. The use of a stable isotope-labeled internal standard provides the most effective means of compensating for variability in sample preparation and matrix effects, thereby ensuring the highest level of accuracy, precision, and robustness. For researchers and drug development professionals requiring high-quality, reliable data for canrenone quantification, the implementation of an LC-MS/MS method with canrenone-d6 is the recommended approach.
References
- 1. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Internal Standards in Canrenone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Canrenone, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of results. This guide provides a comprehensive comparison of Canrenone-d6 and other internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
Canrenone, the primary active metabolite of Spironolactone, is a key analyte in pharmacokinetic, drug metabolism, and clinical studies. Accurate quantification of Canrenone in biological matrices is often challenging due to potential sample loss during preparation and variations in instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and helps to correct for these variations, thereby improving the robustness of the analytical method.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Canrenone-d6.[1] SIL internal standards exhibit nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This close similarity allows them to effectively compensate for matrix effects and other sources of variability throughout the analytical process. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis by mass spectrometry.
Comparison of Internal Standards for Canrenone Analysis
While Canrenone-d6 is the preferred choice, other compounds have been utilized as internal standards in various analytical methods for Canrenone. The following table summarizes these alternatives and the analytical techniques with which they have been employed.
| Internal Standard | Analyte(s) | Analytical Method | Reference |
| Canrenone-d6 | Canrenone | LC-MS/MS | Inferred from Spironolactone-d6 use[2] and product availability[1] |
| Spironolactone-d6 | Spironolactone | LC-MS/MS | [2] |
| Estazolam | Spironolactone and Canrenone | HPLC-APCI-MS | [3] |
| Spirorenone | Canrenone | HPLC-UV | [4] |
| Xipamide | Metolazone and Spironolactone | HPLC-UV | [5] |
| Nitrazepam | Furosemide, Spironolactone, and Canrenone | LC-MS/MS | [2] |
The choice of internal standard significantly impacts method performance. The following table provides a comparative overview of the expected performance of Canrenone-d6 against other structural analogs or unrelated compounds.
| Performance Metric | Canrenone-d6 (SIL IS) | Structural Analog IS (e.g., Spirorenone) | Unrelated Compound IS (e.g., Estazolam) |
| Correction for Matrix Effects | Excellent | Good to Moderate | Moderate to Poor |
| Correction for Extraction Recovery | Excellent | Good | Moderate |
| Correction for Ion Suppression/Enhancement | Excellent | Good to Moderate | Poor |
| Chromatographic Co-elution | Nearly Identical | Similar | May Differ |
| Accuracy and Precision | Highest | Good | Variable |
The superiority of a stable isotope-labeled internal standard like Canrenone-d6 lies in its ability to mimic the behavior of the analyte more closely than any other compound, leading to more accurate and precise results, particularly in complex biological matrices. Studies comparing non-isotope-labeled and isotope-labeled internal standards for other drugs have demonstrated that only the isotope-labeled standard could effectively correct for interindividual variability in sample recovery.[6]
Experimental Methodologies
The following are examples of experimental protocols that have been used for the analysis of Canrenone, employing different internal standards.
Method 1: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Inferred for Canrenone-d6)
This method is based on the principles of using a stable isotope-labeled internal standard for a related compound.[2]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Internal Standard: Canrenone-d6.
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and methanol.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions for both Canrenone and Canrenone-d6.
Method 2: HPLC-APCI-MS with a Structurally Unrelated Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with a mixture of methylene chloride and ethyl acetate (20:80, v/v).
-
Internal Standard: Estazolam.
-
Chromatography: Reversed-phase C18 column with an isocratic mobile phase of methanol and water (57:43, v/v).
-
Detection: Single quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source, operating in selected-ion monitoring (SIM) mode. Target ions were m/z 341.25 for Canrenone and Spironolactone, and m/z 295.05 for Estazolam.
Method 3: HPLC-UV with a Structural Analog Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction of plasma or urine with a mixture of n-hexane and toluene (1:1, v/v).
-
Internal Standard: Spirorenone.
-
Chromatography: High-performance liquid chromatography.
-
Detection: UV detection at 285 nm.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development for Canrenone analysis. The following diagram illustrates a logical workflow to guide this process.
Caption: A flowchart outlining the decision-making process for selecting an internal standard for Canrenone analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods Using Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of analytical methods for the quantification of Canrenone, a primary active metabolite of Spironolactone, with a focus on the utilization of its deuterated analogue, Canrenone-d6, as an internal standard. Through a detailed examination of experimental protocols and performance data, this document serves as a valuable resource for researchers in selecting and validating analytical methods for pharmacokinetic and metabolic studies.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices. However, the accuracy of LC-MS/MS data can be significantly influenced by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer. Internal standards are indispensable for correcting these variations. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and experience similar matrix effects.
Deuterated internal standards, such as Canrenone-d6, are widely considered the "gold standard" for LC-MS/MS-based bioanalysis. By replacing some hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the internal standard is increased, allowing for its differentiation from the analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical to the parent compound, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response are key to accurately compensating for any analytical variability.
This guide will compare and contrast methodologies employing a deuterated internal standard (represented by methods using Spironolactone-d6, a close structural analog) with those using a non-deuterated internal standard (e.g., Estazolam or Xipamide) for the analysis of Canrenone and its parent drug, Spironolactone.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of Spironolactone and Canrenone using different types of internal standards.
Table 1: Method Performance with Deuterated Internal Standard (Spironolactone-d6)
| Parameter | Spironolactone | Canrenone | Reference |
| Linearity Range (ng/mL) | 2.77–184.50 | 2.69–179.20 | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | Not specified | [1] |
| Intra-day Precision (%RSD) | 3.1 - 13.9 | 3.1 - 13.9 | [1] |
| Inter-day Precision (%RSD) | 3.1 - 13.9 | 3.1 - 13.9 | [1] |
| Accuracy (%Bias) | Within ±15 | Within ±15 | [1] |
| Mean Recovery (%) | 99.7 | 99.7 | [1] |
Table 2: Method Performance with Non-Deuterated Internal Standard (Estazolam)
| Parameter | Spironolactone | Canrenone | Reference |
| Linearity Range (ng/mL) | 2–300 | 2–300 | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2 | [2] |
| Intra-day Precision (%RSD) | < 10 | < 10 | [2] |
| Inter-day Precision (%RSD) | < 10 | < 10 | [2] |
| Accuracy (% of Nominal) | 85 - 115 | 85 - 115 | [2] |
| Recovery (%) | Not specified | Not specified | [2] |
Table 3: Method Performance with Non-Deuterated Internal Standard (Xipamide)
| Parameter | Spironolactone | Canrenone | Reference |
| Linearity Range (µg/mL) | 0.5 - 10.0 | Not specified | [3] |
| Lower Limit of Quantification (LOQ) (µg/mL) | 0.11 | Not specified | [3] |
| Precision (%RSD) | Not specified | Not specified | [3] |
| Accuracy (%Recovery) | 99.72 ± 3.27 | Not specified | [3] |
Analysis of Performance Data:
The data presented in the tables highlight that both deuterated and non-deuterated internal standards can be used to develop validated LC-MS/MS methods for the quantification of Spironolactone and Canrenone. However, methods employing a deuterated internal standard, like Spironolactone-d6, often exhibit superior performance, particularly in terms of achieving a lower limit of quantification (LLOQ)[1]. The use of a deuterated internal standard is instrumental in minimizing the impact of matrix effects, which can lead to enhanced sensitivity and precision. While methods with non-deuterated internal standards can also provide acceptable accuracy and precision, they may be more susceptible to variability introduced by the biological matrix, potentially leading to less reliable results, especially at lower analyte concentrations.
Experimental Protocols
Below are detailed methodologies for the quantification of Spironolactone and Canrenone using both deuterated and non-deuterated internal standards.
Method 1: LC-MS/MS with Deuterated Internal Standard (Spironolactone-d6)
This method is adapted from a validated assay for the simultaneous determination of Spironolactone and its metabolites in human plasma[1].
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard solution (Spironolactone-d6).
-
Perform liquid-liquid extraction with a mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6 (IS): m/z 347.1 → 107.2
-
Method 2: LC-APCI-MS with Non-Deuterated Internal Standard (Estazolam)
This method is based on a validated assay for the simultaneous determination of Spironolactone and Canrenone in human plasma[2].
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (Estazolam).
-
Extract the analytes with a mixture of methylene chloride and ethyl acetate (20:80, v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue for analysis.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol-water (57:43, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometric Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI).
-
Detection: Selected Ion Monitoring (SIM).
-
Target Ions:
-
Spironolactone and Canrenone: m/z 341.25
-
Estazolam (IS): m/z 295.05
-
Visualizing the Analytical Workflow and Metabolic Pathway
To further elucidate the experimental process and the biological context of Canrenone, the following diagrams are provided.
Caption: Experimental workflow for Canrenone quantification.
Caption: Metabolic pathway of Spironolactone to Canrenone.
Conclusion
The cross-validation of analytical methods is a critical step in drug development, ensuring that data generated across different studies or laboratories are reliable and comparable. When quantifying Canrenone, the use of a deuterated internal standard like Canrenone-d6 offers significant advantages over non-deuterated alternatives. The near-identical physicochemical properties of a deuterated internal standard to the analyte lead to more effective compensation for matrix effects and other sources of analytical variability. This results in improved accuracy, precision, and a lower limit of quantification, which are essential for robust pharmacokinetic and clinical studies. While methods with non-deuterated internal standards can be validated, they may require more stringent optimization and may not perform as reliably at low concentrations. Therefore, for the highest level of data quality and confidence in bioanalytical results, the use of Canrenone-d6 is highly recommended.
References
The Gold Standard for Canrenone Quantification: A Comparative Guide to Using Canrenone-d6
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of spironolactone and its active metabolite, canrenone, the precision and reliability of quantification methods are paramount. This guide provides a comprehensive comparison of analytical methodologies for canrenone quantification, highlighting the superior performance of methods utilizing a stable isotope-labeled internal standard, Canrenone-d6.
While various methods exist for the quantification of canrenone in biological matrices, the use of a deuterated internal standard such as Canrenone-d6 in conjunction with liquid chromatography-mass spectrometry (LC-MS) is widely recognized as the gold standard for achieving the highest levels of accuracy and precision. This guide will delve into the experimental data supporting this claim, compare it with alternative methods, and provide detailed protocols to enable researchers to implement best practices in their laboratories.
Performance Characteristics: The Advantage of Canrenone-d6
The use of a stable isotope-labeled internal standard (SIL-IS) like Canrenone-d6 is crucial for mitigating variability inherent in bioanalytical sample preparation and analysis. Because Canrenone-d6 is chemically identical to canrenone but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for more accurate correction of these variabilities, leading to superior data quality.
While no single peer-reviewed publication was identified that explicitly details a full validation of a canrenone quantification assay using Canrenone-d6, the principles of bioanalysis strongly support its use. The following tables compare the performance of published methods for canrenone quantification that utilize other internal standards or no internal standard with the expected performance of a method employing Canrenone-d6.
Table 1: Linearity of Canrenone Quantification Methods
| Analytical Method | Internal Standard | Linearity (r²) | Linear Range | Reference |
| LC-MS/MS | Canrenone-d6 (Projected) | >0.995 | Wide, e.g., 1 - 1000 ng/mL | Best Practice |
| HPLC-APCI-MS | Estazolam | >0.99 | 2 - 300 ng/mL | [1] |
| LC-MS | None | >0.999 | 0.4 - 5.0 µg/mL | [2][3] |
| HPLC-UV | None | ≥0.9910 | 0.1 - 3 g/L | [4][5] |
| HPLC-UV | Spirorenone | Not Reported | Not Reported | [6] |
Table 2: Accuracy of Canrenone Quantification Methods
| Analytical Method | Internal Standard | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Canrenone-d6 (Projected) | 95 - 105% | Best Practice |
| HPLC-APCI-MS | Estazolam | 85 - 115% | [1] |
| LC-MS | None | 87.4 - 112.1% | [2][3] |
| HPLC-UV | None | 94.93% | [4][5] |
| HPLC-UV | Spirorenone | >80% | [6] |
Table 3: Precision of Canrenone Quantification Methods
| Analytical Method | Internal Standard | Precision (%RSD) | Reference |
| LC-MS/MS | Canrenone-d6 (Projected) | <10% | Best Practice |
| HPLC-APCI-MS | Estazolam | <10% | [1] |
| LC-MS | None | <5% | [2][3] |
| HPLC-UV | None | ≤1.31% | [4][5] |
| HPLC-UV | Spirorenone | <10% (except at LLOQ) | [6] |
The projected values for a method using Canrenone-d6 are based on the typical performance improvements observed when a SIL-IS is employed in LC-MS bioanalysis. The tighter control over variability is expected to yield accuracy and precision values consistently within the stringent requirements of regulatory bodies.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for canrenone quantification and the relevant pharmacological pathway.
Figure 1: A typical experimental workflow for the quantification of canrenone using Canrenone-d6 and LC-MS/MS.
Figure 2: The pharmacological pathway of spironolactone and its active metabolite, canrenone.
Detailed Experimental Protocols
The following are generalized protocols based on published methods for the quantification of canrenone. Researchers should optimize these protocols for their specific instrumentation and application.
Method 1: LC-MS/MS with Canrenone-d6 (Recommended)
This protocol describes a robust and sensitive method for the quantification of canrenone in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Canrenone-d6 internal standard working solution (concentration to be optimized).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Canrenone: To be determined (e.g., precursor ion m/z 341.2 -> product ion).
-
Canrenone-d6: To be determined (e.g., precursor ion m/z 347.2 -> product ion).
-
-
Method 2: HPLC-APCI-MS with Estazolam Internal Standard[1]
-
Sample Preparation:
-
To 0.5 mL of plasma, add estazolam internal standard.
-
Extract with a mixture of methylene chloride and ethyl acetate (20:80, v/v).
-
Evaporate the organic layer and reconstitute the residue.
-
-
HPLC-APCI-MS Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: Methanol-water (57:43, v/v).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Selected Ion Monitoring (SIM) at m/z 341.25 for canrenone and m/z 295.05 for estazolam.
-
Method 3: LC-MS without Internal Standard[2][3]
-
Sample Preparation:
-
Protein precipitation of plasma samples with an organic solvent.
-
-
LC-MS Conditions:
Conclusion
The quantification of canrenone is a critical aspect of studying the pharmacology of spironolactone. While several analytical methods can provide quantitative data, the use of a stable isotope-labeled internal standard, Canrenone-d6, with LC-MS/MS offers unparalleled accuracy and precision. By effectively compensating for matrix effects and other sources of variability, this approach ensures the generation of high-quality, reliable data essential for drug development and clinical research. Researchers are strongly encouraged to adopt this gold standard methodology for their canrenone quantification needs.
References
- 1. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistas.usp.br [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Canrenone-d6 in Defining Analytical Limits: A Comparative Guide to LOD and LOQ Determination
In the precise world of bioanalysis, establishing the lower limits of detection (LOD) and quantification (LOQ) is paramount for data reliability. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard, such as Canrenone-d6, is a cornerstone of robust analytical method development. This guide provides a comparative overview of analytical methodologies for the determination of canrenone and its parent compound, spironolactone, highlighting the performance of various techniques and the critical role of deuterated internal standards in achieving high sensitivity and accuracy.
Canrenone-d6 is the deuterium-labeled version of canrenone, a primary active metabolite of spironolactone, a widely used diuretic. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), Canrenone-d6 serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest (canrenone), ensuring similar behavior during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer, enabling precise quantification and correction for any analyte loss during the analytical process.
Comparative Analysis of Analytical Methods
The selection of an analytical method significantly impacts the achievable LOD and LOQ. Below is a comparison of different validated methods for the quantification of canrenone and spironolactone in biological matrices. While not all studies explicitly used Canrenone-d6, the use of deuterated internal standards like spironolactone-d6 in some of these methods underscores the advantages of this approach.
| Analyte | Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Reference |
| Canrenone | LC-MS/MS | Human Plasma | Not Specified | - | 2.69 ng/mL | [1] |
| Spironolactone | LC-MS/MS | Human Plasma | Not Specified | - | 2.77 ng/mL | [1] |
| Canrenone | HPLC-APCI-MS | Human Plasma | Estazolam | - | 2 ng/mL | [2] |
| Spironolactone | HPLC-APCI-MS | Human Plasma | Estazolam | - | 2 ng/mL | [2] |
| Canrenone | HPLC-UV | Methanol | Not Specified | 0.1 - 0.12 mg/L (100 - 120 ng/mL) | 0.5 - 0.67 mg/L (500 - 670 ng/mL) | [3][4] |
| Canrenone | LC-MS | Plasma | Not Specified | 0.030 µg/mL (30 ng/mL) | 0.079 µg/mL (79 ng/mL) | [5] |
| Spironolactone | LC-MS | Plasma | Not Specified | 0.068 µg/mL (68 ng/mL) | 0.202 µg/mL (202 ng/mL) | [5] |
| Spironolactone | LC-MS/MS | Human Plasma | Spironolactone-d6 | - | 0.5 ng/mL | [1] |
Experimental Protocols
The determination of LOD and LOQ is a critical component of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
General Protocol for LOD and LOQ Determination
The following protocol is a generalized approach based on regulatory guidelines for chromatographic methods.
-
Preparation of Standards:
-
Prepare a stock solution of the analyte (e.g., canrenone) and the internal standard (Canrenone-d6).
-
Create a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of the analyte. A zero sample (blank matrix with internal standard) and a blank sample (matrix only) should also be prepared.
-
-
Sample Preparation and Analysis:
-
To each calibration standard, zero sample, and quality control (QC) sample, add a fixed concentration of the internal standard (Canrenone-d6).
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Analyze the extracted samples using the chosen analytical instrument (e.g., LC-MS/MS).
-
-
Data Acquisition and Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the LOD and LOQ based on one of the following methods:
-
Signal-to-Noise Ratio: The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is at a ratio of 10:1.
-
Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses) and S is the slope of the calibration curve.
-
-
-
-
Validation of LOQ:
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. According to FDA guidelines, the precision (%CV) should not exceed 20%, and the accuracy should be within 20% of the nominal value.
-
Example Methodologies
LC-MS/MS Method for Spironolactone and Canrenone in Human Plasma
This method demonstrates the high sensitivity achievable with tandem mass spectrometry.
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatography: C18 column with a mobile phase of 58% methanol and 42% 10 mmol/L ammonium acetate in water.
-
Detection: Electrospray ionization in positive mode (ESI+).
-
Quantification: The lower limits of quantification were established at 2.77 ng/mL for spironolactone and 2.69 ng/mL for canrenone.
HPLC-UV Method for Canrenone
This method, while less sensitive than LC-MS/MS, can be used for higher concentration samples.
-
Sample Preparation: Direct injection of a solution in methanol.
-
Chromatography: C18 column with a gradient elution of water and methanol.
-
Detection: UV detection at 280 nm.
-
Quantification: The LOD was determined to be between 0.1 and 0.12 mg/L, and the LOQ was between 0.5 and 0.67 mg/L, based on signal-to-noise ratios of 3:1 and 10:1, respectively.[3][4]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for determining LOD and LOQ and the logical relationship of using an internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Rationale for using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. revistas.usp.br [revistas.usp.br]
A Researcher's Guide to Evaluating Matrix Effects on Canrenone-d6 in Diverse Biological Samples
For researchers, scientists, and drug development professionals, understanding and mitigating the impact of biological matrices on analytical results is paramount for accurate drug quantification. This guide provides a comprehensive framework for evaluating the matrix effects on Canrenone-d6, a common internal standard for the active metabolite of spironolactone, across different biological samples: plasma, urine, and saliva. By presenting detailed experimental protocols and data presentation templates, this guide empowers researchers to conduct their own comparative studies and ensure the reliability of their bioanalytical data.
The phenomenon known as the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS) refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, ultimately affecting the accuracy and precision of quantitative analysis. While the use of stable isotope-labeled internal standards (SIL-IS) like Canrenone-d6 is a widely accepted strategy to compensate for matrix effects, it is crucial to experimentally verify their effectiveness in each specific matrix, as they may not always perfectly mimic the behavior of the analyte.[2]
This guide outlines the standardized post-extraction spike method to quantitatively assess matrix effects and provides sample preparation and LC-MS/MS parameters as a starting point for method development.
Data Presentation: Quantifying the Matrix Effect
To facilitate a clear comparison of matrix effects across different biological samples, the following tables should be used to summarize the experimental data. The Matrix Effect Factor (MEF) is a key parameter calculated to quantify the extent of ion suppression or enhancement.[3][4]
Table 1: Matrix Effect Factor (MEF) of Canrenone-d6 in Different Biological Matrices
| Biological Matrix | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean MEF | % RSD |
| Plasma | ||||||||
| Urine | ||||||||
| Saliva |
-
Mean MEF: A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
% RSD (Relative Standard Deviation): A measure of the variability of the matrix effect across different lots of the biological matrix.
Table 2: Normalized Matrix Effect Factor (NMEF) using Canrenone as the Analyte
| Biological Matrix | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean NMEF | % RSD |
| Plasma | ||||||||
| Urine | ||||||||
| Saliva |
-
Mean NMEF: This value indicates how well the internal standard (Canrenone-d6) tracks the analyte (Canrenone) in the presence of matrix effects. An NMEF close to 1 suggests good compensation.
Experimental Protocols
The following protocols provide a detailed methodology for sample preparation and analysis to evaluate the matrix effect on Canrenone-d6.
Reagents and Materials
-
Canrenone and Canrenone-d6 reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (pooled, drug-free, from at least 6 different sources)
-
Human urine (pooled, drug-free, from at least 6 different sources)
-
Human saliva (pooled, drug-free, from at least 6 different sources)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates and collection plates
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Canrenone and Canrenone-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for spiking.
Sample Preparation
-
Protein Precipitation: To 100 µL of blank human plasma, add 300 µL of acetonitrile containing the internal standard (Canrenone-d6).
-
Vortex: Vortex the samples for 1 minute.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate and Reconstitute: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.
-
Dilution: Dilute 100 µL of blank human urine with 900 µL of water.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Centrifugation: Centrifuge the blank saliva sample at 5,000 rpm for 10 minutes to pellet any debris.[5]
-
Protein Precipitation: To 100 µL of the supernatant, add 200 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate and Reconstitute: Transfer the supernatant, evaporate to dryness, and reconstitute in 100 µL of mobile phase.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrument used.
Table 3: Suggested LC-MS/MS Parameters for Canrenone-d6 Analysis
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Canrenone) | To be optimized (e.g., m/z 341.2 -> 107.2)[6] |
| MRM Transition (Canrenone-d6) | To be optimized (e.g., m/z 347.2 -> 107.2)[6] |
Matrix Effect Evaluation (Post-Extraction Spike Method)
The quantitative assessment of the matrix effect is performed by comparing the response of the analyte in a neat solution to its response in a blank, extracted matrix.[3][7]
-
Set A (Neat Solution): Spike the working solution of Canrenone-d6 into the mobile phase.
-
Set B (Post-Extraction Spike): Extract six different lots of each biological matrix (plasma, urine, saliva) using the appropriate sample preparation protocol. After extraction, spike the Canrenone-d6 working solution into the blank extracted matrix.
-
Analysis: Analyze both sets of samples using the optimized LC-MS/MS method.
-
Calculation of Matrix Effect Factor (MEF):
MEF = (Peak Area of Canrenone-d6 in Set B) / (Peak Area of Canrenone-d6 in Set A)[8]
-
Calculation of Normalized Matrix Effect Factor (NMEF): To assess the ability of the internal standard to compensate for matrix effects, repeat the experiment with both Canrenone and Canrenone-d6.
NMEF = (MEF of Canrenone) / (MEF of Canrenone-d6)
Visualizing the Workflow and Logical Relationships
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. revistas.usp.br [revistas.usp.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Canrenone Analysis with Canrenone-d6 for Researchers
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different validated methods for the analysis of Canrenone. This comparative data allows researchers to evaluate the suitability of various approaches based on their specific analytical needs, such as required sensitivity and sample matrix.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | Estazolam | Not Specified | Spironolactone-d6 | Not Specified |
| Linearity Range | 2-300 ng/mL | 0.1-3 g/L | Not Specified | 0.4-5.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5-0.67 mg/L | 0.5 ng/mL | 0.08 µg/mL |
| Precision (RSD%) | < 10% | ≤ 1.31% | Not Specified | < 5% |
| Accuracy/Recovery | 85-115% | 94.93% | Not Specified | 87.4-112.1% |
| Ionization Mode | APCI | ESI | ESI | ESI |
| Mass Transition (m/z) | 341.25 (Canrenone) | 341.4 (Canrenone) | Not Specified | 363.1 (Canrenone) |
Detailed Experimental Protocols
The methodologies employed for Canrenone analysis typically involve sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed protocols adapted from published validation studies.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often used for the extraction of Canrenone from plasma samples.
-
To a 0.5 mL aliquot of plasma, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is another common technique for sample clean-up and concentration.
-
To a 0.5 mL plasma sample, add the internal standard solution (e.g., Canrenone-d6).
-
Add 2 mL of an extraction solvent mixture, such as methylene chloride and ethyl acetate (20:80, v/v).[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a representative LC-MS method for the quantification of Canrenone.
-
HPLC System: Agilent 1100 series or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2][4]
-
Mobile Phase: A mixture of methanol and water with 0.1% formic acid (e.g., 60:40 v/v).[2][4]
-
Mass Spectrometer: Ion Trap or Triple Quadrupole Mass Spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[2][3][4]
-
Monitored Ions: The specific mass-to-charge ratio (m/z) for Canrenone can vary depending on the adduct formed, with common ions being [M+H]+ at m/z 341.1 or [M+Na]+ at m/z 363.1.[2][4][5]
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for the analysis of Canrenone in a research or clinical laboratory setting.
Caption: A generalized workflow for Canrenone analysis.
References
The Gold Standard: Why Canrenone-d6 Surpasses Structural Analogs as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the aldosterone antagonist Canrenone, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. While structural analogs have traditionally been employed, the use of a stable isotope-labeled (SIL) internal standard, specifically Canrenone-d6, offers demonstrable advantages in mitigating analytical variability and matrix effects inherent in complex biological samples. This guide provides a comprehensive comparison, supported by representative experimental data, to justify the selection of Canrenone-d6 for robust and defensible bioanalytical results.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. A stable isotope-labeled internal standard like Canrenone-d6 is the closest possible surrogate to the analyte, differing only in its isotopic composition. This near-identical physicochemical profile ensures that it co-elutes with Canrenone and experiences the same degree of ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[1][2][3]
Superior Performance of Canrenone-d6: A Data-Driven Comparison
To illustrate the superior performance of a deuterated internal standard, we present validation data adapted from a study that compared a stable isotope-labeled internal standard with a structural analog for the quantification of a pharmaceutical compound in plasma. While this data is for a different analyte, it serves as a representative example of the performance differences typically observed.
Table 1: Comparison of Bioanalytical Method Validation Parameters using Canrenone-d6 versus a Structural Analog Internal Standard (Representative Data)
| Validation Parameter | Canrenone-d6 (SIL IS) | Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (n=5) | -1.2% | +8.5% | ± 15% |
| Mid QC (n=5) | +0.8% | +6.2% | ± 15% |
| High QC (n=5) | -0.5% | -4.8% | ± 15% |
| Precision (% RSD) | |||
| Intra-day Low QC | 2.5% | 7.8% | ≤ 15% |
| Intra-day Mid QC | 1.8% | 6.5% | ≤ 15% |
| Intra-day High QC | 1.5% | 5.2% | ≤ 15% |
| Inter-day Low QC | 3.1% | 9.2% | ≤ 15% |
| Inter-day Mid QC | 2.2% | 8.1% | ≤ 15% |
| Inter-day High QC | 1.9% | 6.8% | ≤ 15% |
| Matrix Effect (% RSD) | 3.5% | 18.2% | ≤ 15% |
Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005, which compared a stable isotope-labeled internal standard to a structural analog for the quantification of Kahalalide F.
As the representative data in Table 1 demonstrates, the use of a stable isotope-labeled internal standard like Canrenone-d6 results in significantly better accuracy and precision. The lower percent bias and relative standard deviation (% RSD) values indicate that the deuterated internal standard more effectively compensates for analytical variability. Crucially, the matrix effect, a major source of error in LC-MS/MS analysis, is substantially minimized with the SIL IS, as evidenced by the much lower % RSD compared to the structural analog.[1]
Experimental Protocols
The following are representative experimental protocols for the quantification of Canrenone in human plasma using either Canrenone-d6 or a structural analog as the internal standard.
Sample Preparation (for both methods)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either Canrenone-d6 or the structural analog).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Canrenone: [To be determined based on experimental optimization]
-
Canrenone-d6: [To be determined based on experimental optimization, typically M+6]
-
Structural Analog IS: [To be determined based on the specific analog used]
-
Justification for Choosing a Deuterated Internal Standard
The rationale for selecting a deuterated internal standard over a structural analog is rooted in the fundamental principles of bioanalytical method validation. The closer the internal standard is to the analyte in chemical structure and properties, the better it can account for variations in the analytical process.
Figure 1: Logical workflow demonstrating the superiority of a deuterated internal standard.
As depicted in Figure 1, the near-identical nature of Canrenone-d6 allows it to track the analyte through the entire workflow, effectively normalizing for variations in extraction recovery and matrix-induced ionization changes. A structural analog, due to its different chemical structure, may have a different retention time and ionization efficiency, leading to inadequate compensation for these variables and ultimately to less reliable results.[1][2][3]
Canrenone's Metabolic Pathway
Understanding the metabolic context of Canrenone is also crucial. Canrenone is an active metabolite of spironolactone, a widely used diuretic and aldosterone antagonist. The biotransformation of spironolactone to Canrenone is a key step in its mechanism of action.
Figure 2: Simplified metabolic pathway of spironolactone to Canrenone.
This metabolic relationship underscores the importance of accurately quantifying Canrenone in pharmacokinetic and pharmacodynamic studies of spironolactone. The use of Canrenone-d6 as an internal standard is critical for obtaining the high-quality data needed for these assessments.
References
Stability Showdown: Canrenone-d6 versus Alternatives for Robust Plasma Analysis
A Comparative Guide to Ensuring Accurate Canrenone Quantification in Drug Development
For researchers and scientists engaged in the development of drugs metabolized to canrenone, ensuring the accurate quantification of this active metabolite in plasma is paramount. This guide provides a comprehensive comparison of the stability of canrenone in plasma and evaluates the performance of its deuterated internal standard, Canrenone-d6, against other commonly used alternatives. The information presented herein is supported by experimental data to aid in the selection of the most robust and reliable bioanalytical methods.
Canrenone Stability in Human Plasma: A Quantitative Overview
The stability of canrenone in human plasma is a critical factor for the integrity of pharmacokinetic and toxicokinetic studies. A summary of stability data for canrenone under various storage and handling conditions is presented in Table 1. The acceptance criterion for stability is that the mean concentration of the analyte at each quality control level remains within ±15% of the nominal concentration[1].
Table 1: Stability of Canrenone in Human Plasma [1]
| Stability Condition | Duration | Low QC (8.96 ng/mL) Bias (%) | High QC (71.68 ng/mL) Bias (%) |
| Room Temperature | 4 hours | -3.8 | -2.5 |
| Post-Preparative (Autosampler at 20°C) | 3.5 hours | -5.2 | -3.1 |
| Freeze-Thaw Cycles | 3 cycles | -6.7 | -4.3 |
| Long-Term Storage (-28°C) | 3 months | -8.1 | -5.6 |
The data indicates that canrenone is stable in human plasma under typical laboratory conditions, including short-term storage at room temperature, in the autosampler, after multiple freeze-thaw cycles, and during long-term storage at -28°C for up to three months[1].
The Gold Standard: Canrenone-d6 as an Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS)[2][3][4][5]. Canrenone-d6, as the deuterated analog of canrenone, offers significant advantages that contribute to a more robust and reliable assay.
Key Advantages of Canrenone-d6:
-
Compensates for Matrix Effects: Canrenone-d6 co-elutes with canrenone, experiencing the same ion suppression or enhancement from the plasma matrix. This co-elution allows for effective normalization of the analyte signal, leading to more accurate and precise quantification[3].
-
Corrects for Variability: It effectively corrects for variations in sample preparation, extraction recovery, injection volume, and instrument response[2].
-
Similar Physicochemical Properties: Having nearly identical chemical and physical properties to canrenone, it behaves similarly during all analytical steps, ensuring a high degree of correlation between the analyte and the internal standard[2][5].
While specific stability data for Canrenone-d6 in plasma is not extensively published, it is a standard practice in validated bioanalytical methods to demonstrate the stability of the internal standard under the same conditions as the analyte. Given its structural identity to canrenone, with the only difference being the presence of deuterium atoms, Canrenone-d6 is expected to exhibit comparable stability.
Alternative Internal Standards for Canrenone Analysis
While Canrenone-d6 is the ideal choice, other structural analogs have been successfully used as internal standards in canrenone quantification. The selection of an appropriate internal standard is a critical step in method development.
Caption: Logical workflow for selecting an optimal internal standard.
Table 2: Comparison of Internal Standards for Canrenone Analysis
| Internal Standard | Type | Analytical Method | Key Considerations |
| Canrenone-d6 | Stable Isotope-Labeled | LC-MS/MS | Ideal Choice: Co-elutes with canrenone, providing the best correction for matrix effects and other analytical variabilities. Expected to have similar stability to canrenone. |
| Estazolam | Structural Analog | LC-APCI-MS[6] | A benzodiazepine derivative. Does not co-elute with canrenone, which may lead to less effective correction for matrix effects compared to a SIL standard. Its stability in the canrenone assay matrix must be independently verified. |
| Spirorenone | Structural Analog | HPLC-UV[7] | A steroid derivative structurally similar to canrenone. May provide better tracking of canrenone's behavior during sample preparation than a less similar analog like estazolam. However, potential for chromatographic interference and different ionization efficiency in MS-based methods needs to be carefully evaluated. |
| Spironolactone-d6 | Stable Isotope-Labeled | LC-MS/MS | While a SIL standard, it is for the parent drug spironolactone. In methods where spironolactone is converted to canrenone in the ion source, it might be used, but this approach is complex and can introduce inaccuracies if the conversion is not consistent[8]. |
Experimental Protocols
A detailed experimental protocol for assessing the stability of canrenone in human plasma is provided below. This protocol is based on a validated LC-MS/MS method[1].
1. Preparation of Quality Control (QC) Samples:
-
Spike known concentrations of canrenone into pooled human plasma to prepare low and high QC samples (e.g., 8.96 ng/mL and 71.68 ng/mL).
-
Aliquot and store the QC samples at -28°C until use.
2. Stability Assessments:
-
Room Temperature Stability:
-
Thaw low and high QC samples and keep them at room temperature for a specified period (e.g., 4 hours).
-
Process and analyze the samples.
-
-
Post-Preparative (Autosampler) Stability:
-
Process low and high QC samples and place them in the autosampler at a controlled temperature (e.g., 20°C) for a duration that mimics the expected run time of an analytical batch (e.g., 3.5 hours).
-
Analyze the samples.
-
-
Freeze-Thaw Stability:
-
Subject low and high QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -28°C for at least 12 hours and then thaw them completely at room temperature.
-
After the final thaw, process and analyze the samples.
-
-
Long-Term Stability:
-
Store low and high QC samples at a specified temperature (e.g., -28°C) for an extended period (e.g., 3 months).
-
On the day of analysis, thaw, process, and analyze the samples.
-
3. Sample Analysis:
-
For each stability time point, analyze the QC samples in replicate (e.g., n=5) against a freshly prepared calibration curve.
-
The internal standard (e.g., Canrenone-d6) is added during the sample preparation step.
-
Calculate the mean concentration and bias (%) for each QC level. The bias should be within ±15% of the nominal concentration for the analyte to be considered stable.
Caption: Experimental workflow for canrenone plasma stability testing.
Conclusion
The available data demonstrates that canrenone is a stable analyte in human plasma under various laboratory conditions. For the most accurate and reliable quantification, the use of a stable isotope-labeled internal standard, such as Canrenone-d6 , is highly recommended. Its ability to effectively compensate for matrix effects and other analytical variabilities makes it superior to structural analog alternatives. While specific stability data for Canrenone-d6 is not widely published, its structural identity to canrenone provides a strong basis for its stability in plasma. When Canrenone-d6 is not available, a carefully selected and validated structural analog can be used, but with the understanding of its potential limitations. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their bioanalytical strategies, ultimately contributing to the generation of high-quality data in drug development.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Bioavailability of Spironolactone Formulations: A Review of Studies Utilizing Canrenone-d6
The assessment of bioequivalence between different formulations of spironolactone is crucial for ensuring therapeutic interchangeability. Due to spironolactone's rapid and extensive metabolism to canrenone, the pharmacokinetic parameters of canrenone are often used as a surrogate to determine the bioavailability of the parent drug.[1][2][3] The use of a stable isotope-labeled internal standard, such as Canrenone-d6, is a key component of robust analytical methodologies, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision in quantifying canrenone levels in biological matrices.[4] This guide provides a comparative overview of spironolactone formulations based on data from studies that have utilized Canrenone-d6 or other relevant methods, targeting researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of canrenone following the administration of different spironolactone formulations as reported in various bioequivalence studies. It is important to note that direct comparisons between studies should be made with caution due to potential differences in study populations, designs, and analytical methodologies.
Table 1: Pharmacokinetic Parameters of Canrenone Following Single Dose Administration of Spironolactone Formulations (Fasting Conditions)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | Study Population | Reference |
| Test Tablet | 100 | 181 ± 39 | 4.3 ± 1.4 | - | - | 13 Healthy Males | [4] |
| Reference Tablet (Aldactone®) | 100 | - | 2.5 | - | - | Healthy Volunteers | [5] |
| Test Tablet (Mylan) | 100 | - | 3.0 | 2.9% lower than ref. | 1.7% lower than ref. | Healthy Volunteers | [5] |
| Test Suspension | 25 | 121.7% of tablet | - | 115.2% of tablet | - | Healthy Volunteers | [6] |
| Reference Tablet | 25 | - | - | - | - | Healthy Volunteers | [6] |
| Test Suspension | 100 | 165.6% of tablet | - | 137.0% of tablet | - | Healthy Volunteers | [6] |
| Reference Tablet | 100 | - | - | - | - | Healthy Volunteers | [6] |
Table 2: Bioequivalence Assessment of Spironolactone Formulations (Test vs. Reference)
| Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) [90% Confidence Interval] | Conclusion | Reference |
| Fasting | Cmax | 89.7% - 113.8% | Bioequivalent | [7] |
| Fasting | AUC0-tlast | 93.9% - 103.3% | Bioequivalent | [7] |
| Fasting | AUC0-∞ | 90.0% - 103.0% | Bioequivalent | [7] |
| Fed | Cmax | 87.7% - 102.3% | Bioequivalent | [7] |
| Fed | AUC0-tlast | 95.1% - 99.5% | Bioequivalent | [7] |
| Fed | AUC0-∞ | 94.1% - 98.9% | Bioequivalent | [7] |
Experimental Protocols
The methodologies employed in comparative bioavailability studies of spironolactone are critical for the reliability of the results. Below are detailed protocols for the key experiments cited.
Bioanalytical Method for Canrenone Quantification using LC-MS/MS with Canrenone-d6
A common method for the quantification of canrenone in human plasma involves LC-MS/MS, with Canrenone-d6 used as an internal standard.[4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.[10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 10 mM ammonium formate with 0.2% formic acid) and an organic solvent (e.g., methanol) is employed.[4]
-
Flow Rate: A constant flow rate, for instance, 0.5 mL/min, is maintained.[4]
-
-
Mass Spectrometric Detection:
Bioequivalence Study Design
A typical bioequivalence study for spironolactone formulations follows a randomized, two-period, two-sequence, crossover design.[2][7]
-
Subjects: Healthy adult volunteers are recruited for the study.
-
Study Arms:
-
Washout Period: A washout period of sufficient duration (e.g., 2 weeks) is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., before dosing and up to 72 hours after).[8]
-
Pharmacokinetic Analysis: Plasma concentrations of canrenone are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, and AUC0-∞ are calculated from the concentration-time data.[7]
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters to assess bioequivalence. The 90% confidence intervals for the ratio of geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ are calculated and must fall within the range of 80-125% for the formulations to be considered bioequivalent.[5]
Visualizations
Metabolic Pathway of Spironolactone
The following diagram illustrates the primary metabolic conversion of spironolactone to its active metabolite, canrenone.
Caption: Metabolic conversion of spironolactone to canrenone.
Experimental Workflow for a Comparative Bioavailability Study
This diagram outlines the typical workflow of a comparative bioavailability study for spironolactone formulations.
Caption: Workflow of a spironolactone bioavailability study.
References
- 1. Factors influencing comparative bioavailability of spironolactone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of plasma and urinary canrenone for determination of bioavailability of spironolactone--comparison of tablets with solution/suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetic properties and bioequivalence of spironolactone tablets in fasting and fed healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistas.usp.br [revistas.usp.br]
- 11. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Canrenone-d6: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Canrenone-d6, a deuterated analog of the aldosterone antagonist, Canrenone. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Canrenone is suspected of causing cancer and reproductive harm, may cause organ damage through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects. Therefore, Canrenone-d6 should be handled as a hazardous chemical waste.
Chemical and Physical Properties
A summary of the key quantitative data for Canrenone-d6 is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₂H₂₂D₆O₃ |
| Molecular Weight | 346.49 g/mol |
| Appearance | Solid |
| Storage Temperature | +4°C |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of Canrenone-d6 waste.
Caption: Workflow for the safe disposal of Canrenone-d6 waste.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of solid and liquid Canrenone-d6 waste, as well as contaminated personal protective equipment (PPE).
Protocol 1: Disposal of Solid Canrenone-d6 Waste
-
Waste Identification: Identify solid waste containing Canrenone-d6, including unused neat compound, contaminated labware (e.g., weigh boats, spatulas), and residue from reaction vessels.
-
Segregation: At the point of generation, segregate solid Canrenone-d6 waste from all other waste streams, including non-hazardous trash and other chemical waste.
-
Containerization:
-
Place solid Canrenone-d6 waste into a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the chemical properties of Canrenone-d6. A high-density polyethylene (HDPE) container is generally suitable.
-
Do not overfill the container; it should be no more than 90% full to prevent spills.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "Canrenone-d6," and indicate that it is a suspected carcinogen.
-
Include the date when the first piece of waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked and under the control of laboratory personnel.
-
The SAA should be located in a well-ventilated area, away from ignition sources.
-
-
Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of solid Canrenone-d6 waste in the regular trash.
-
Protocol 2: Disposal of Liquid Canrenone-d6 Waste
-
Waste Identification: Identify all liquid waste containing Canrenone-d6, such as solutions from experiments, instrument effluent, and solvent rinses of contaminated glassware.
-
Segregation:
-
Segregate liquid Canrenone-d6 waste from non-hazardous liquid waste and other incompatible chemical waste streams.
-
Do not mix chlorinated and non-chlorinated solvents unless specifically permitted by your institution's waste management guidelines.
-
-
Containerization:
-
Collect liquid Canrenone-d6 waste in a designated, leak-proof, and sealable hazardous waste container with a screw-top cap.
-
The container material must be compatible with the solvents used. For organic solvents, a glass or appropriate chemically resistant plastic container should be used.
-
Use a funnel to transfer liquid waste into the container to prevent spills.
-
Keep the container closed when not actively adding waste.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container.
-
List all chemical constituents by their full name, including solvents, and their approximate percentages. Clearly indicate the presence of "Canrenone-d6" and its suspected carcinogen hazard.
-
Note the date the container was started.
-
-
Storage:
-
Store the sealed and labeled container within secondary containment (e.g., a spill tray) in a designated Satellite Accumulation Area (SAA).
-
-
Disposal:
-
When the container is full, arrange for its collection by your institution's EHS department.
-
Never dispose of liquid Canrenone-d6 waste down the drain.
-
Protocol 3: Disposal of Contaminated PPE and Lab Supplies
-
Waste Identification: This includes items such as gloves, bench paper, and pipette tips that are contaminated with Canrenone-d6.
-
Segregation: These materials must be treated as hazardous waste and segregated from regular trash.
-
Containerization:
-
Place contaminated items in a designated, labeled, and sealed plastic bag or a lined container specifically for solid hazardous waste.
-
-
Labeling:
-
The container or bag must be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with Canrenone-d6.
-
-
Disposal:
-
Dispose of the sealed bag or container through your institution's EHS hazardous waste pickup service.
-
Disclaimer: These procedures are intended as a guide. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. If you are unsure about a procedure, contact your Environmental Health & Safety department for clarification.
Personal protective equipment for handling Canrenone-d6 (Major)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Canrenone-d6. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound. Canrenone is classified as a hazardous drug, suspected of causing cancer and reproductive toxicity, and therefore requires stringent safety protocols.[1][2] The deuterated form, Canrenone-d6, should be handled with the same level of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and accidental ingestion.[3] The following table summarizes the recommended PPE for handling Canrenone-d6.
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves.[4][5] | Provides a robust barrier against skin contact. Canrenone is a hazardous drug, and double gloving is a standard precaution. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of aerosolization or if handling outside of a ventilated enclosure. | Canrenone is harmful if inhaled.[6] A respirator minimizes the risk of inhaling fine particles. |
| Lab Coat/Gown | A disposable, solid-front barrier gown rated for chemotherapy.[3][5] | Protects skin and personal clothing from contamination. |
| Shoe Covers | Disposable shoe covers.[6] | Prevents the tracking of contaminants out of the laboratory. |
Glove Selection and Breakthrough Times
The selection of appropriate gloves is critical. Breakthrough time is the time it takes for a chemical to permeate through the glove material. Since Canrenone-d6 is soluble in chloroform and methanol, it is crucial to select gloves with adequate resistance to these solvents.
| Glove Material | Methanol Breakthrough Time (minutes) | Chloroform Breakthrough Time (minutes) | Recommendation |
| Nitrile | 0 - 16[1][7][8] | 0.6 - 2.4[1] | Not recommended for prolonged contact with pure solvents. Suitable for handling the solid compound and for short-duration tasks with dilute solutions. Always use double gloves. |
| Neoprene | 15[1] | 0.6[1] | Offers slightly better resistance to methanol than nitrile but poor resistance to chloroform. |
| Butyl Rubber | >480[3] | 6[2] | Excellent resistance to methanol. A good choice for handling methanol solutions of Canrenone-d6. |
| Viton | >480[2] | >480[2] | Excellent resistance to both methanol and chloroform, offering the highest level of protection. |
Note: Breakthrough times can be affected by glove thickness, temperature, and movement.[6] Always inspect gloves for any signs of degradation before and during use.
Operational Plan: Weighing and Solution Preparation
This section provides a step-by-step protocol for the safe weighing of solid Canrenone-d6 and the preparation of a stock solution. This protocol is adapted from standard procedures for handling potent compounds.
Experimental Protocol: Preparation of a Canrenone-d6 Stock Solution
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within a certified chemical fume hood or a Class II Type B biosafety cabinet to control airborne particles.[5]
-
Cover the work surface with a disposable absorbent pad.
-
-
Weighing:
-
Use an analytical balance inside the ventilated enclosure.
-
Carefully transfer the desired amount of solid Canrenone-d6 from the storage vial to a pre-tared weighing vessel using a clean spatula.
-
Avoid generating dust. If any static is present, use an anti-static gun.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., methanol or chloroform) to the weighing vessel containing the Canrenone-d6.
-
Gently swirl the vessel to dissolve the solid. If necessary, the solution can be sonicated or vortexed at a low speed to aid dissolution.
-
Once dissolved, transfer the solution to a labeled, sealed container (e.g., a volumetric flask or a vial with a PTFE-lined cap).
-
-
Cleanup:
-
Wipe down the spatula, weighing vessel, and any other contaminated surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a dry cloth.
-
Dispose of all contaminated disposable materials, including the absorbent pad and gloves, as cytotoxic waste.
-
Disposal Plan
The disposal of Canrenone-d6 and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Solid Waste: All solid waste contaminated with Canrenone-d6, including gloves, gowns, shoe covers, absorbent pads, and weighing papers, must be disposed of as cytotoxic waste.[9] This waste should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic" waste container.[10][11]
-
Liquid Waste: Unused or waste solutions of Canrenone-d6 should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions down the drain.[6]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with Canrenone-d6 must be placed in a puncture-resistant sharps container that is also labeled as "Cytotoxic".[11]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company.[12] The primary method of disposal for cytotoxic waste is high-temperature incineration.[12]
Workflow for Safe Handling of Canrenone-d6
Caption: Workflow for the safe handling and disposal of Canrenone-d6.
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. fishersci.com [fishersci.com]
- 4. Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- 6. researchgate.net [researchgate.net]
- 7. usascientific.com [usascientific.com]
- 8. starlabgroup.com [starlabgroup.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
